Product packaging for methyl 6-bromo-1H-indole-4-carboxylate(Cat. No.:CAS No. 107650-22-6)

methyl 6-bromo-1H-indole-4-carboxylate

Cat. No.: B031375
CAS No.: 107650-22-6
M. Wt: 254.08 g/mol
InChI Key: KPFSQBKJYHWFME-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1H-indole-4-carboxylate is a high-value brominated indole derivative specifically designed for advanced organic synthesis and medicinal chemistry research. This compound serves as a versatile and crucial synthetic intermediate, where the strategically positioned bromine atom at the 6-position of the indole scaffold acts as a handle for further functionalization via cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This enables researchers to efficiently construct more complex molecular architectures for structure-activity relationship (SAR) studies. The methyl ester group at the 4-position provides a synthetic vector for hydrolysis to the corresponding carboxylic acid or for further transformation into amides and other derivatives. Its primary research value lies in the exploration and development of novel pharmacologically active compounds, particularly in the areas of oncology, neurology, and inflammation, where the indole core is a prevalent structural motif in many drug candidates and bioactive molecules. This reagent is offered exclusively For Research Use Only and is intended for use by qualified laboratory professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO2 B031375 methyl 6-bromo-1H-indole-4-carboxylate CAS No. 107650-22-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-bromo-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFSQBKJYHWFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548949
Record name Methyl 6-bromo-1H-indole-4-carboxylate
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Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107650-22-6
Record name 1H-Indole-4-carboxylic acid, 6-bromo-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-1H-indole-4-carboxylate
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Record name methyl 6-bromo-1H-indole-4-carboxylate
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Foundational & Exploratory

Spectroscopic and Synthetic Profile of Methyl 6-bromo-1H-indole-4-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation, a comprehensive public repository of experimental spectral data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) and a detailed synthetic protocol for methyl 6-bromo-1H-indole-4-carboxylate remains elusive in readily accessible scientific literature and chemical databases. Commercial suppliers of this compound also do not typically provide in-depth analytical data.

This guide, therefore, addresses the critical need for such information by presenting a detailed examination of a closely related and well-characterized structural isomer, methyl 6-bromo-2-methyl-1H-indole-3-carboxylate . The available spectroscopic data for this analog provides valuable insights into the expected spectral characteristics of the target compound and serves as a robust reference for researchers in synthetic chemistry and drug discovery.

Spectroscopic Data for Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate

The following tables summarize the reported ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data for methyl 6-bromo-2-methyl-1H-indole-3-carboxylate.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.34brs-1H-NH
7.94d9.01HAr-H
7.45d1.81HAr-H
7.31dd9.0, 1.81HAr-H
3.92s-3H-OCH₃
2.73s-3H-CH₃

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
166.1C=O
144.2Ar-C
135.2Ar-C
126.0Ar-C
125.0Ar-C
122.7Ar-C
115.7Ar-C
113.4Ar-C
104.9Ar-C
50.9-OCH₃
14.2-CH₃

Solvent: CDCl₃

Table 3: High-Resolution Mass Spectrometry (HRMS) Data
IonCalculated m/zFound m/z
[M+Na]⁺289.9787289.9782

Experimental Protocols

The synthesis and spectroscopic characterization of methyl 6-bromo-2-methyl-1H-indole-3-carboxylate involved a palladium-catalyzed intramolecular oxidative coupling reaction.

Synthesis of Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate

The synthesis was achieved through a palladium-catalyzed intramolecular oxidative coupling of an appropriate enamine precursor. The reaction was optimized using microwave irradiation of the neat mixture of reactants, which resulted in excellent yields and high regioselectivity.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a spectrometer in CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS was used to determine the exact mass of the synthesized compound.

Workflow for Spectroscopic Analysis

The general workflow for obtaining and interpreting spectral data for a synthesized compound like methyl 6-bromo-2-methyl-1H-indole-3-carboxylate is illustrated below.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR MS Mass Spectrometry (HRMS) SamplePrep->MS IR IR Spectroscopy SamplePrep->IR DataProcessing Data Processing NMR->DataProcessing MS->DataProcessing IR->DataProcessing StructureElucidation Structure Elucidation DataProcessing->StructureElucidation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Technical Guide: Physicochemical Properties of Methyl 6-bromo-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-1H-indole-4-carboxylate is a heterocyclic organic compound belonging to the indole class. Indole derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. A thorough understanding of the physicochemical properties of this molecule is fundamental for its application in drug design, synthesis, and development, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a summary of the known physicochemical properties of this compound, details experimental protocols for their determination, and outlines a general workflow for property characterization.

Core Physicochemical Data

Table 1: General and Chemical Identifiers
PropertyValueSource
Molecular Formula C₁₀H₈BrNO₂[1][2]
Molecular Weight 254.08 g/mol [1][2]
CAS Number 107650-22-6
Physical Form Solid[1]
SMILES COC(=O)C1=C2C=CNC2=CC(Br)=C1[1]
InChI 1S/C10H8BrNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3[1]
InChIKey KPFSQBKJYHWFME-UHFFFAOYSA-N[1]
Table 2: Experimental and Predicted Physicochemical Properties
PropertyExperimental ValuePredicted ValueSource
Melting Point (°C) Data not available-
Boiling Point (°C) Data not available-
Water Solubility Data not available-
pKa Data not available-
LogP Data not available2.6 (for isomer)[3]

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of key physicochemical properties applicable to this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a melting point apparatus.[1][4][5]

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar).

  • Procedure:

    • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute.

    • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Solubility Determination

The solubility of a compound in various solvents is a critical parameter. A common method is the shake-flask method.[6][7][8][9][10]

  • Apparatus: Analytical balance, volumetric flasks, temperature-controlled shaker, centrifuge, and a suitable analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

    • The flask is agitated in a temperature-controlled shaker bath until equilibrium is reached (typically 24-48 hours).

    • The resulting suspension is centrifuged or filtered to remove undissolved solid.

    • An aliquot of the clear supernatant is carefully removed and diluted as necessary.

    • The concentration of the dissolved compound in the diluted solution is determined using a calibrated analytical method, such as HPLC-UV.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is crucial for predicting its ADME properties. The shake-flask method is the traditional approach, though HPLC-based methods are also common for higher throughput.[11][12][13][14][15]

  • Apparatus: Separatory funnel, analytical balance, volumetric flasks, pH meter, temperature-controlled shaker, and a suitable analytical instrument (e.g., HPLC-UV).

  • Procedure (Shake-Flask Method):

    • n-Octanol and water are mutually saturated by mixing and allowing them to separate.

    • A known amount of the compound is dissolved in either the water-saturated octanol or the octanol-saturated water.

    • The solution is placed in a separatory funnel with a known volume of the other phase.

    • The funnel is shaken gently for a set period to allow for partitioning between the two phases and then left for the phases to separate completely.

    • The concentration of the compound in each phase is determined using a suitable analytical technique.

    • The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel compound like this compound.

G cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis and Reporting synthesis Synthesis of Methyl 6-bromo-1H-indole-4-carboxylate purification Purification (e.g., Crystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp solubility Solubility (Aqueous & Organic) purification->solubility logp LogP Determination purification->logp pka pKa Determination purification->pka spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy analysis Data Compilation and Analysis mp->analysis solubility->analysis logp->analysis pka->analysis spectroscopy->analysis report Technical Report Generation analysis->report

References

An In-depth Technical Guide to Methyl 6-bromo-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-1H-indole-4-carboxylate is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. The presence of a bromine atom at the 6-position and a methyl carboxylate group at the 4-position provides two reactive handles for further chemical modifications, making it a versatile precursor for the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bicyclic indole ring system. The pyrrole ring of the indole is unsubstituted at the nitrogen atom. A bromine atom is attached to the 6-position of the benzene ring, and a methyl ester group is at the 4-position.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 107650-22-6--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₀H₈BrNO₂--INVALID-LINK--
Molecular Weight 254.08 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
SMILES String COC(=O)c1c2cc[nH]c2cc(Br)c1--INVALID-LINK--
InChI Key KPFSQBKJYHWFME-UHFFFAOYSA-N--INVALID-LINK--

Spectral Data

Detailed experimental spectral data for this compound is not widely reported. Commercial suppliers like Sigma-Aldrich explicitly state that they do not collect analytical data for this compound. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Expected Spectral Characteristics:

  • ¹H NMR: Protons on the indole ring and the methyl ester would show characteristic chemical shifts. The NH proton of the pyrrole ring would likely appear as a broad singlet. Aromatic protons would exhibit splitting patterns influenced by the bromine and carboxylate substituents. The methyl ester protons would be a sharp singlet.

  • ¹³C NMR: The spectrum would show ten distinct carbon signals corresponding to the indole ring and the methyl ester group. The carbonyl carbon of the ester would be in the downfield region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom.

  • FTIR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the ester, and C-Br stretch, as well as aromatic C-H and C=C stretching vibrations.

Synthesis

Experimental Protocol: Synthesis of 6-bromo-1H-indole-4-carboxylic acid (Precursor)

This protocol is a generalized procedure and may require optimization.

Reaction Scheme:

Materials:

  • Appropriately substituted aniline precursor

  • Reagents for indole ring formation (e.g., for Bartoli indole synthesis: nitroarene and vinyl Grignard reagent)

  • Reagents for bromination (e.g., N-Bromosuccinimide)

  • Reagents for introduction of the carboxylate group (e.g., via Vilsmeier-Haack formylation followed by oxidation)

  • Appropriate solvents (e.g., THF, DMF, acetic acid)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Indole Ring Formation: Synthesize the 6-bromoindole core using a suitable named reaction. For instance, the Bartoli indole synthesis could be adapted using a bromine-substituted nitrobenzene derivative.

  • Introduction of the Carboxylate Group: A common method to introduce a carboxyl group at the 4-position of an indole is through Vilsmeier-Haack formylation to yield the 4-formylindole, followed by oxidation to the carboxylic acid.

  • Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography to yield the pure 6-bromo-1H-indole-4-carboxylic acid.

  • Esterification: The final step would involve the esterification of the carboxylic acid with methanol under acidic conditions to yield this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce diverse substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further points for molecular elaboration.

Role as a Building Block in Kinase Inhibitor Synthesis

The indole scaffold is a common feature in many kinase inhibitors. The strategic functionalization of the indole ring allows for the precise orientation of substituents to interact with the ATP-binding pocket of kinases. The 6-bromo position on the indole ring is a key site for modification to enhance potency and selectivity.

Below is a generalized workflow illustrating the use of a bromoindole derivative in the synthesis of a hypothetical kinase inhibitor via a Suzuki coupling reaction.

G A This compound C Suzuki Coupling Reaction (Pd Catalyst, Base) A->C B Arylboronic Acid Derivative B->C D Coupled Indole Intermediate C->D C-C Bond Formation E Further Synthetic Modifications (e.g., Amide Coupling) D->E F Final Kinase Inhibitor E->F

Caption: Synthetic workflow for a kinase inhibitor using a bromoindole intermediate.

This workflow demonstrates how the bromine atom on the indole ring serves as a crucial handle for introducing new aryl or heteroaryl groups, which are often essential for achieving high-affinity binding to the target kinase.

Safety Information

This compound should be handled with care in a laboratory setting, using appropriate personal protective equipment.

Table 2: GHS Hazard Information

PictogramSignal WordHazard StatementPrecautionary Statements
alt text
Danger H301: Toxic if swallowedP301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

Source: --INVALID-LINK--

Conclusion

This compound is a synthetically versatile building block with significant potential in drug discovery and materials science. While detailed experimental data for this specific compound is sparse in the public domain, its structural features suggest a wide range of applications, particularly as a precursor for the synthesis of kinase inhibitors and other biologically active molecules. Further research into its synthesis and reactivity will undoubtedly expand its utility for the scientific community.

A Technical Guide to the Solubility of Methyl 6-bromo-1H-indole-4-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of methyl 6-bromo-1H-indole-4-carboxylate, a substituted indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature and chemical databases for this particular compound, this document provides a comprehensive overview based on the known properties of the parent indole scaffold and related analogs. It includes a qualitative assessment of expected solubility in common organic solvents, a detailed, generalized experimental protocol for determining solubility, and workflow diagrams to illustrate the experimental and logical processes involved. This guide is intended to provide researchers with the foundational knowledge and practical methods to assess the solubility of this compound in their own laboratory settings.

Introduction

This compound is a heterocyclic compound belonging to the indole family. Indole derivatives are a significant class of compounds in the field of drug discovery, known for their diverse biological activities and presence in many pharmaceuticals. The solubility of a compound is a critical physical property that influences its suitability for various applications, including chemical reactions, purification, formulation, and biological assays. Understanding the solubility of this compound in different organic solvents is therefore essential for its effective use in research and development.

Predicted Solubility Profile

The solubility of this compound in organic solvents is predicted based on the principle of "like dissolves like." The compound has both polar (the N-H group of the indole and the carboxylate group) and non-polar (the aromatic rings and the bromo substituent) features. Therefore, it is expected to be soluble in a range of organic solvents. The following table summarizes the predicted solubility.

Solvent Chemical Formula Solvent Type Predicted Solubility Rationale
Dichloromethane (DCM)CH₂Cl₂HalogenatedLikely SolubleUsed in the synthesis of related indole esters, suggesting good solubility[4].
ChloroformCHCl₃HalogenatedLikely SolubleA common solvent for indole derivatives; similar polarity to DCM[2][4].
Ethyl AcetateC₄H₈O₂EsterLikely SolubleA moderately polar solvent often used for extraction and chromatography of indole compounds[2][4].
AcetonitrileC₂H₃NNitrileLikely SolubleA polar aprotic solvent used in syntheses involving indole carboxylates[4].
Tetrahydrofuran (THF)C₄H₈OEtherLikely SolubleA polar aprotic solvent capable of dissolving a wide range of organic compounds[5].
MethanolCH₃OHAlcoholSolubleThe polar nature of methanol should facilitate the dissolution of the compound.
EthanolC₂H₅OHAlcoholSolubleSimilar to methanol, ethanol is a polar protic solvent that should effectively solvate the compound[2].
Dimethylformamide (DMF)C₃H₇NOAmideVery SolubleA highly polar aprotic solvent known for its excellent solvating properties for a wide range of organic compounds[5][6].
Dimethyl Sulfoxide (DMSO)C₂H₆OSSulfoxideVery SolubleA highly polar aprotic solvent, commonly used to dissolve compounds for biological screening.
TolueneC₇H₈Aromatic HydrocarbonSparingly SolubleThe non-polar nature of toluene may limit its ability to dissolve the more polar functional groups of the molecule.
HexanesC₆H₁₄Aliphatic HydrocarbonLikely InsolubleA non-polar solvent, unlikely to effectively dissolve the polar compound[4].

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of a solid organic compound like this compound in an organic solvent.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter into a clean vial to remove any suspended microparticles.

    • Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis (Using HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

    • Inject the diluted sample solution into the HPLC under the same conditions.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation

The quantitative solubility data should be presented in a clear and organized table, expressing solubility in units such as mg/mL, g/L, or mol/L.

Visualizations

Logical Relationship Diagram

The following diagram illustrates the key molecular features of this compound and their influence on its predicted solubility in different types of organic solvents.

cluster_compound This compound cluster_features Molecular Features cluster_solvents Solvent Types cluster_solubility Predicted Solubility Compound This compound Polar Polar Groups (N-H, C=O) Compound->Polar NonPolar Non-Polar Groups (Aromatic Rings, Bromo) Compound->NonPolar PolarSolvents Polar Solvents (e.g., Methanol, DMSO) Polar->PolarSolvents favors interaction NonPolarSolvents Non-Polar Solvents (e.g., Hexanes, Toluene) Polar->NonPolarSolvents disfavors interaction IntermediateSolvents Intermediate Polarity (e.g., DCM, Ethyl Acetate) Polar->IntermediateSolvents NonPolar->PolarSolvents disfavors interaction NonPolar->NonPolarSolvents favors interaction NonPolar->IntermediateSolvents HighSol High Solubility PolarSolvents->HighSol LowSol Low Solubility NonPolarSolvents->LowSol ModerateSol Moderate to High Solubility IntermediateSolvents->ModerateSol

Caption: Factors influencing the solubility of this compound.

Experimental Workflow Diagram

The diagram below outlines the key steps in the experimental determination of solubility.

start Start excess_solid Add excess solid to solvent start->excess_solid equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) excess_solid->equilibrate settle_filter Settle and filter supernatant equilibrate->settle_filter dilute Dilute sample with known volume of solvent settle_filter->dilute analyze_sample Analyze diluted sample dilute->analyze_sample prepare_standards Prepare standard solutions of known concentrations calibration Generate calibration curve (HPLC/UV-Vis) prepare_standards->calibration calibration->analyze_sample use curve calculate Calculate solubility from calibration curve and dilution factor analyze_sample->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion

While direct, quantitative solubility data for this compound is not extensively documented, a qualitative assessment based on its chemical structure and the properties of related compounds suggests it is likely to be soluble in a range of common polar and moderately polar organic solvents, and less soluble in non-polar solvents. For precise quantitative measurements, the provided experimental protocol offers a robust methodology. This guide serves as a valuable resource for researchers, providing both predictive insights and practical steps for working with this compound.

References

The Multifaceted Biological Activities of Bromo-Indole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds. The strategic incorporation of a bromine atom onto this scaffold has been shown to significantly modulate the physicochemical and biological properties of the resulting derivatives, often leading to enhanced therapeutic potential. This technical guide provides a comprehensive overview of the diverse biological activities of bromo-indole derivatives, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective effects. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and visual representations of key molecular pathways to aid in ongoing research and drug development efforts.

Anticancer Activity: Targeting the Engines of Malignancy

Bromo-indole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines. Their mechanisms of action are diverse, frequently involving the inhibition of key enzymes and signaling pathways that are critical for tumor progression and survival.

A significant area of research has been the development of 5-bromoindole derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a crucial regulator of cell proliferation, and its overactivation is a hallmark of many cancers.[1] Certain novel 5-bromoindole-2-carboxylic acid derivatives have demonstrated significant antiproliferative activity against liver (HepG2), lung (A549), and breast (MCF-7) cancer cell lines.[1][2] The inhibition of EGFR tyrosine kinase by these compounds can lead to cell cycle arrest and the induction of apoptosis.[1][2]

Another mechanism of action for some bromo-indole derivatives is the disruption of the mitotic spindle, a cellular structure essential for cell division.[2][3] By interfering with microtubule dynamics, these compounds can prevent the proliferation and invasion of cancer cells.[2][3] Furthermore, compounds such as 3-(2-bromoethyl)-indole have been shown to inhibit the growth of colon cancer cells (SW480 and HCT116) and suppress the NF-κB signaling pathway, which is implicated in carcinogenesis and drug resistance.[4][5]

Quantitative Data: Anticancer Activity of Bromo-Indole Derivatives
Compound/DerivativeCancer Cell LineActivityIC50 Value (µM)Reference
5-Bromoindole-2-carboxylic acid derivatives (e.g., 3a)HepG2 (Liver), A549 (Lung), MCF-7 (Breast)AntiproliferativeNot specified[1][2]
3-(2-Bromoethyl)-indole (BEI-9)SW480 (Colon)Growth inhibition12.5[4][5]
3-(2-Bromoethyl)-indole (BEI-9)HCT116 (Colon)Growth inhibition5[4][5]
6-BromoisatinHT29 (Colon), Caco2 (Colon)Antiproliferative, Apoptosis inductionNot specified[6]
Bis-indole derivatives (7e, 9a)MCF-7 (Breast)Antiproliferative0.44 - 47.1[6]
Bis-indole derivatives (7e, 9a)MDA-MB-231 (Triple-negative breast)Antiproliferative0.34 - 77.30[6]

Signaling Pathway: EGFR Inhibition

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation BromoIndole Bromo-Indole Derivative BromoIndole->EGFR Inhibits Apoptosis Apoptosis BromoIndole->Apoptosis Induces PI3K PI3K P_EGFR->PI3K RAS RAS P_EGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival Akt->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: EGFR signaling pathway and its inhibition by bromo-indole derivatives.

Experimental Protocol: Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromo-indole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The MTS reagent is bioreduced by viable cells into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: A Broad Spectrum of Defense

Bromo-indole derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including drug-resistant bacteria and fungi.[7] The introduction of a bromine atom can enhance the lipophilicity of the indole scaffold, potentially facilitating its passage through microbial cell membranes.[8]

6-Bromoindolglyoxylamide derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus.[7] Some of these compounds also exhibit antibiotic-enhancing properties against resistant Gram-negative bacteria like Pseudomonas aeruginosa.[7] The mechanism of action for some of these derivatives is attributed to the rapid permeabilization and depolarization of the bacterial membrane.[7] Other bromo-indole derivatives have shown efficacy against extensively drug-resistant Acinetobacter baumannii (XDRAB).[9]

In the realm of antifungal agents, 6-bromoindole has been identified as a potent inhibitor of mycelial growth for devastating plant pathogens like Botrytis cinerea and Monilinia fructicola.[10] Interestingly, its acetylated derivative, 3-acetyl-6-bromoindole, is a formidable inhibitor of spore germination, suggesting that different bromo-indole scaffolds can target various stages of fungal development.[10]

Quantitative Data: Antimicrobial Activity of Bromo-Indole Derivatives
Compound/DerivativeMicroorganismActivityMIC/EC50 ValueReference
6-Bromoindolglyoxylamide polyamine derivativesStaphylococcus aureus, S. intermediusAntibacterialNot specified[7]
5-Bromo-substituted indole analogue (13b)Staphylococcus aureus, Acinetobacter baumannii, Cryptococcus neoformansAntimicrobial≤ 0.28 µM[11]
6-BromoindoleEscherichia coliAntibacterial64 µg/mL[9]
6-BromoindoleBotrytis cinereaAntifungal (Mycelial growth)EC50 = 11.62 µg/mL[10]
6-BromoindoleMonilinia fructicolaAntifungal (Mycelial growth)EC50 = 18.84 µg/mL[10]
3-Acetyl-6-bromoindoleBotrytis cinereaAntifungal (Spore germination)100% inhibition[10]
3-Acetyl-6-bromoindoleMonilinia fructicolaAntifungal (Spore germination)96% inhibition[10]
5-Bromoindole-3-aldehyde hydrazonesStaphylococcus aureus, MRSA, E. coli, B. subtilis, C. albicansAntimicrobial6.25-100 mg/ml[12]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

MIC_Determination Start Start PrepareStock Prepare Stock Solution of Bromo-Indole Derivative Start->PrepareStock SerialDilution Perform Serial Dilutions in 96-well plate PrepareStock->SerialDilution Inoculate Inoculate with Standardized Microbial Suspension SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually Inspect for Bacterial Growth Incubate->Observe DetermineMIC Determine MIC: Lowest concentration with no visible growth Observe->DetermineMIC End End DetermineMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a stock solution of the bromo-indole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity: Combating Viral Threats

The indole scaffold is a well-established pharmacophore in the development of antiviral drugs, and its bromo-derivatives are no exception.[13] These compounds have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and SARS-CoV-2.[13][14]

Some bromo-indole derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a critical component of antiretroviral therapy for HIV.[1] An N-tosyl-5-bromoindole derivative has demonstrated remarkable activity against wild-type and resistant strains of HIV.[13]

In the context of HCV, certain indole derivatives have shown promising antiviral properties.[13] For SARS-CoV-2, a specific bromo-indole derivative, the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, completely inhibited viral replication in vitro at a concentration of 52.0 μM.[14] This compound also suppressed the formation of syncytia induced by the SARS-CoV-2 spike protein.[14]

Quantitative Data: Antiviral Activity of Bromo-Indole Derivatives
Compound/DerivativeVirusActivityIC50/EC50 ValueReference
N-tosyl-5-bromoindole derivative (50)HIV (Wild-type)Reverse Transcriptase InhibitionIC50 = 5.7 µM[13]
N-tosyl-5-bromoindole derivative (50)HIV (G140S mutant)Reverse Transcriptase InhibitionIC50 = 4.7 µM[13]
N-tosyl-5-bromoindole derivative (50)HIV (Y143R mutant)Reverse Transcriptase InhibitionIC50 = 5.0 µM[13]
Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindoleSARS-CoV-2Inhibition of replication52.0 µM (complete inhibition)[14]
Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindoleSARS-CoV-2Inhibition of replicationIC50 = 1.06 µg/mL[14]

Logical Relationship: General Antiviral Mechanisms

Antiviral_Mechanisms cluster_lifecycle Viral Lifecycle Virus Virus HostCell Host Cell Virus->HostCell Infects Entry Viral Entry/ Fusion Replication Viral Replication Entry->Replication Assembly Viral Assembly Replication->Assembly Release Viral Release Assembly->Release BromoIndole Bromo-Indole Derivative BromoIndole->Entry Inhibits BromoIndole->Replication Inhibits

Caption: General targets of bromo-indole derivatives in the viral lifecycle.

Neuroprotective Effects: Shielding the Nervous System

Emerging research suggests that bromo-indole derivatives may hold therapeutic potential for neurodegenerative diseases.[8] Their mechanisms of action in this context often involve the inhibition of key enzymes and the modulation of signaling pathways associated with neuroinflammation and oxidative stress.[8]

Certain brominated indoles have demonstrated anti-inflammatory effects by suppressing the nuclear factor kappa B (NF-κB) signaling pathway.[8] This pathway plays a crucial role in the production of pro-inflammatory mediators that contribute to neuronal damage. Additionally, some derivatives have shown inhibitory activity against cyclooxygenases (COX-1 and COX-2), enzymes that are also involved in the inflammatory cascade.[8]

Furthermore, the potential of 5-bromoindole as a Glycogen Synthase Kinase 3 (GSK-3) inhibitor is an area of active investigation.[15] Dysregulation of GSK-3 is implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease.[15]

Signaling Pathway: NF-κB Inhibition

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_P P-IκB IkB->IkB_P Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasome IkB_P->Proteasome Degradation Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Induces BromoIndole Bromo-Indole Derivative BromoIndole->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by bromo-indole derivatives.

Conclusion

Bromo-indole derivatives represent a versatile and highly promising class of bioactive compounds with a broad spectrum of therapeutic applications. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and neuroprotective agents highlights their significant potential for the development of novel drugs. The introduction of the bromine atom often enhances the biological activity of the parent indole scaffold, underscoring the importance of halogenation in medicinal chemistry. Further research focused on structure-activity relationships, mechanism of action, and pharmacokinetic properties will be crucial for optimizing the design of these compounds and translating their therapeutic promise into clinical realities.

References

In-depth Technical Guide: Known Derivatives and Analogues of Methyl 6-bromo-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-1H-indole-4-carboxylate is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. The indole core is a privileged structure, appearing in numerous natural products and pharmacologically active compounds. The presence of a bromine atom at the 6-position and a methyl carboxylate at the 4-position provides key handles for synthetic modification, allowing for the exploration of a diverse chemical space and the development of analogues with a wide range of biological activities. This technical guide provides a comprehensive overview of the known derivatives and analogues of this compound, their synthesis, biological activities, and associated signaling pathways.

Known Derivatives and Analogues

The core structure of this compound has been modified at several positions, primarily at the indole nitrogen (N1), the C2, C3, and C5 positions, to generate a library of analogues with diverse biological properties.

N1-Substituted Analogues

Modification at the indole nitrogen is a common strategy to alter the physicochemical properties and biological activity of indole derivatives.

  • Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate: This simple N-methylated analogue is a key intermediate for further derivatization.

C3-Substituted Analogues

The C3 position of the indole ring is highly reactive and a frequent site for substitution.

  • Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate: This derivative serves as a versatile intermediate for the synthesis of more complex molecules through reactions of the aldehyde group.[1][2]

Analogues with Modified Core Structures

Systematic modifications of the core indole structure have also been explored.

  • 3-Acyl-6-bromoindoles: A series of analogues where the 4-carboxylate has been replaced by an acyl group at the 3-position have been synthesized and evaluated for their antifungal properties.[3]

  • 6-Bromoindole-based inhibitors of bacterial cystathionine γ-lyase: These compounds feature modifications at the N1 position with various heterocyclic and aromatic moieties, demonstrating the potential of the 6-bromoindole scaffold in developing antibacterial agents.[4]

Data Presentation: Biological Activities

The derivatives of this compound and its parent 6-bromoindole scaffold have been investigated for various biological activities, including antifungal and antibacterial properties.

Compound/Analogue ClassBiological ActivityTarget/Mechanism of ActionQuantitative Data (EC50/MIC)Reference
3-Acyl-6-bromoindolesAntifungal (against Botrytis cinerea and Monilinia fructicola)Inhibition of Succinate Dehydrogenase (SDH) and Catalase (MfCat2)EC50 values ranging from 11.62 µg/mL to >100 µg/mL[3]
6-Bromoindole-based compoundsAntibacterial (Potentiators of antibiotics)Inhibition of bacterial Cystathionine γ-Lyase (CGL)Not specified in the provided abstract[4]
Indole Derivatives (General)AnticancerModulation of PI3K/Akt/mTOR/NF-κB signaling pathwayVaries depending on the specific derivative and cell line[5][6]

Experimental Protocols

General Synthesis of 3-Acyl-6-bromoindole Derivatives[3]

A green and efficient microwave-assisted methodology has been employed for the synthesis of 3-acyl-6-bromoindoles.

Reagents and Conditions:

  • Starting Material: 6-bromoindole

  • Acylating Agents: Corresponding linear or aromatic anhydrides

  • Catalyst: Yttrium(III) trifluoromethanesulfonate (Y(OTf)3)

  • Solvent: [BMI]BF4 (1-butyl-3-methylimidazolium tetrafluoroborate)

  • Temperature: 90 °C for linear anhydrides, 110 °C for aromatic anhydrides

  • Time: 30-45 minutes

General Procedure:

  • To a solution of 6-bromoindole in [BMI]BF4, the respective anhydride and Y(OTf)3 are added.

  • The reaction mixture is heated under microwave irradiation at the specified temperature and time.

  • After completion of the reaction, the product is extracted with an appropriate organic solvent.

  • The crude product is purified by crystallization.

Synthesis of 6-Bromoindole-based Inhibitors of Bacterial Cystathionine γ-Lyase[4]

The synthesis of these inhibitors involves the N-alkylation of 6-bromoindole or 6-bromoindazole with various side chains.

Example: Synthesis of Potassium 3-amino-5-((6-bromo-1H-indol-1-yl)methyl)thiophene-2-carboxylate (MNS2) [4]

  • N-Alkylation: 6-Bromoindole is reacted with methyl 5-(bromomethyl)-3-((ethoxycarbonyl)amino)thiophene-2-carboxylate in the presence of a base (e.g., NaH) in an anhydrous solvent (e.g., DMF) to yield the N-alkylated intermediate.

  • Hydrolysis: The resulting ester is then hydrolyzed using a base (e.g., KOH) in a suitable solvent (e.g., methanol/water) to afford the final potassium salt.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR/NF-κB Signaling Pathway

Indole derivatives have been shown to modulate the PI3K/Akt/mTOR/NF-κB signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and inflammation.[5][6] Aberrant activation of this pathway is a hallmark of many cancers.

PI3K_Akt_mTOR_NFkB_Pathway cluster_membrane cluster_cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates IKK IKK Akt->IKK Activates mTORC1->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) Nucleus->Gene_Expression Promotes Indole_Derivatives Indole-4-carboxylate Derivatives Indole_Derivatives->PI3K Inhibits Indole_Derivatives->Akt Inhibits Indole_Derivatives->mTORC1 Inhibits Indole_Derivatives->NFkB Inhibits

Caption: PI3K/Akt/mTOR/NF-κB pathway and points of inhibition by indole derivatives.

Experimental Workflow for Screening Indole Derivatives

The discovery and development of novel indole-based therapeutic agents typically follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

Experimental_Workflow Start Start: Design of Analogues Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Biological Screening (e.g., in vitro enzyme assays, cell viability assays) Characterization->Primary_Screening Hit_Identification Hit Identification & Prioritization Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Compounds (Redesign) Secondary_Screening Secondary Assays (e.g., Dose-response, selectivity) Hit_Identification->Secondary_Screening Active Compounds Mechanism_Studies Mechanism of Action Studies (e.g., Western blot, pathway analysis) Secondary_Screening->Mechanism_Studies Lead_Optimization Lead Optimization (SAR studies) Mechanism_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Cycles In_Vivo In Vivo Studies (Animal models) Lead_Optimization->In_Vivo Optimized Leads End End: Preclinical Candidate In_Vivo->End

Caption: A typical workflow for the discovery and development of indole derivatives.

References

Technical Guide: Safety and Handling of Methyl 6-bromo-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and experimental considerations for methyl 6-bromo-1H-indole-4-carboxylate, a key building block in medicinal chemistry and drug discovery. The information is intended to ensure its safe and effective use in a laboratory setting.

Chemical Identification and Properties

This compound is a heterocyclic compound with the molecular formula C₁₀H₈BrNO₂. It is a solid at room temperature and is utilized as an intermediate in the synthesis of various biologically active molecules.

PropertyValue
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol [1]
Appearance Solid[1]
CAS Number 107650-22-6
SMILES COC(=O)C1=C2C=CNC2=CC(Br)=C1[1]
InChI Key KPFSQBKJYHWFME-UHFFFAOYSA-N[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazard is its acute oral toxicity.

GHS Classification:

Hazard ClassCategory
Acute Toxicity, OralCategory 3

GHS Label Elements:

PictogramSignal WordHazard Statement
Danger H301: Toxic if swallowed[1]

Precautionary Statements:

CodeStatement
P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P330Rinse mouth.
P331Do NOT induce vomiting.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection:

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.

  • Respiratory Protection: Use a certified respirator if working in a poorly ventilated area or if dusts are generated.

PPE_Recommendations

Handling Procedures
  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage Conditions
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

  • The designated storage class is 6.1D - Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.[1]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

First_Aid_Measures exposure Exposure to This compound ingestion ingestion exposure->ingestion inhalation inhalation exposure->inhalation skin_contact skin_contact exposure->skin_contact eye_contact eye_contact exposure->eye_contact call_poison_center call_poison_center ingestion->call_poison_center fresh_air fresh_air inhalation->fresh_air wash_skin wash_skin skin_contact->wash_skin flush_eyes flush_eyes eye_contact->flush_eyes

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides, and hydrogen bromide.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the solid material and place it in a suitable container for disposal. Avoid generating dust. Clean the affected area thoroughly.

Experimental Protocol: Synthesis of this compound

The following is a proposed, adapted experimental protocol for the synthesis of this compound, based on a known procedure for the synthesis of the non-brominated analogue, methyl 1H-indole-4-carboxylate, via a palladium-catalyzed reaction. This procedure should be performed by a qualified chemist with appropriate safety precautions in place.

Materials and Reagents
  • Methyl 2-amino-5-bromobenzoate

  • (2-bromovinyl)trimethylsilane

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Experimental Procedure
  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-amino-5-bromobenzoate, (2-bromovinyl)trimethylsilane, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Heat the reaction mixture to reflux and stir for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis_Workflow

Toxicological and Ecological Information

  • Toxicological Information: The primary known toxicological effect is acute oral toxicity. Further toxicological data is limited.

  • Ecological Information: No specific data is available on the ecological effects of this compound. It is important to prevent its release into the environment.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.

This technical guide is intended to provide essential safety and handling information. It is not exhaustive, and users should consult the relevant Safety Data Sheets (SDS) and conduct a thorough risk assessment before use.

References

commercial availability and suppliers of methyl 6-bromo-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of methyl 6-bromo-1H-indole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This guide covers its commercial availability, a proposed synthetic route, and a discussion of the potential biological significance of this and structurally related molecules.

Commercial Availability and Suppliers

This compound is available from a variety of commercial suppliers, catering to the needs of research and development laboratories. The availability, purity, and typical quantities offered by prominent vendors are summarized below. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-AldrichMFCD07357290Not specifiedInquire
BiosynthQTB90389Not specifiedInquire
ChemUniverseP7803995%250mg, 1g, 5g
Chemable107650-22-6Not specifiedInquire
Aladdin ScientificA1523097min 97%1g
CP Lab SafetyNot specifiedmin 97%1g
eMolecules (via Pharmablock)551093007Not specified25mg

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
CAS Number 107650-22-6
Appearance Solid

Proposed Synthetic Route

A potential synthetic approach could involve the following key transformations:

  • Nitration of a bromo-m-xylene derivative to introduce a nitro group.

  • Oxidation of the methyl groups to carboxylic acids.

  • Selective reduction of one carboxylic acid to an alcohol.

  • Esterification of the remaining carboxylic acid.

  • Reduction of the nitro group to an amine.

  • Cyclization to form the indole ring, for example, via a Fischer indole synthesis or a related method.

A generalized workflow for such a synthesis is depicted below.

G A Substituted Aniline Precursor B Indole Ring Formation A->B Cyclization C Functional Group Interconversion B->C Modification D Methyl 6-bromo-1H- indole-4-carboxylate C->D Final Product

A generalized workflow for the synthesis of indole derivatives.

Detailed Methodologies of Cited Key Experiments

As no specific experimental protocols for the synthesis of this compound have been identified, this section provides a general procedure for the synthesis of a related compound, methyl indole-4-carboxylate, which can be adapted.

Example: Synthesis of Methyl Indole-4-carboxylate

This procedure is based on the conversion of 2-methyl-5-nitroisocarbostyril to the corresponding indole-4-carboxylic acid, followed by esterification.

Step 1: Reductive Cyclization and Hydrolysis

  • A solution of a suitable 4-acylated 2-methyl-5-nitroisocarbostyril derivative is subjected to reductive cyclization conditions, often using a reducing agent like sodium dithionite or catalytic hydrogenation.

  • The resulting intermediate is then hydrolyzed under alkaline conditions (e.g., refluxing with aqueous potassium hydroxide in a solvent like dimethyl sulfoxide) to yield the indole-4-carboxylic acid. This step involves a retro-Mannich reaction.

Step 2: Esterification

  • The crude indole-4-carboxylic acid is dissolved in a suitable solvent, such as methanol.

  • An excess of an esterifying agent, like ethereal diazomethane or thionyl chloride in methanol, is added carefully at a low temperature (e.g., 0 °C).

  • The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure methyl indole-4-carboxylate.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the role of this compound in any signaling pathways. However, the indole scaffold is a well-known privileged structure in medicinal chemistry, and many bromoindole derivatives have been reported to exhibit a wide range of biological activities.

Bromoindole derivatives have been investigated for their potential as:

  • Anticancer agents: By targeting various kinases and other proteins involved in cancer cell proliferation and survival.[1][2]

  • Antimicrobial agents: Showing activity against a range of bacteria and fungi.[3][4]

  • Enzyme inhibitors: Including the inhibition of enzymes like pp60(c-Src) tyrosine kinase.[1]

The substitution pattern on the indole ring, including the position of the bromine atom and the carboxylate group, is expected to significantly influence the biological activity and target specificity.

Given the structural features of this compound, it could potentially interact with various biological targets. A hypothetical signaling pathway where an indole derivative might act as an inhibitor of a receptor tyrosine kinase (RTK) is illustrated below. This is a generalized representation and does not imply a known activity for the specific compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Inhibitor Methyl 6-bromo-1H- indole-4-carboxylate (Hypothetical) Inhibitor->RTK Inhibits

A hypothetical signaling pathway illustrating potential RTK inhibition.

Conclusion

This compound is a readily accessible synthetic building block with potential for use in drug discovery and development. While specific biological data for this compound is currently lacking, its structural similarity to other biologically active bromoindoles suggests that it warrants further investigation. The proposed synthetic strategies and the contextual information on the biological activities of related compounds provided in this guide are intended to support researchers in their exploration of this and similar molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Functionalized Indoles from Methyl 6-bromo-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of methyl 6-bromo-1H-indole-4-carboxylate. This versatile building block allows for the introduction of a wide range of functionalities at the C6 position of the indole scaffold, a privileged structure in medicinal chemistry. The following protocols for palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—are presented as foundational methods for the synthesis of novel indole derivatives.

Introduction

The indole nucleus is a core structural motif in numerous biologically active compounds and pharmaceuticals. The ability to selectively functionalize the indole ring is crucial for the exploration of structure-activity relationships (SAR) in drug discovery. This compound serves as a valuable starting material for such endeavors, with the bromine atom at the C6 position providing a handle for various transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of diverse libraries of indole analogs for biological screening.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize representative reaction conditions and yields for the functionalization of 6-bromoindoles. While specific data for this compound is limited in the public domain, the presented data is based on analogous 6-bromoindole substrates and provides a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 6-Bromoindoles with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O801582
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1001290
33-Pyridinylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃DMF120875
42-Thiopheneboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME80285

Table 2: Sonogashira Coupling of 6-Bromoindoles with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene701688
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHTHFRT1.592
31-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NToluene602078
4Ethynylbenzene[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSORT687[1][2]

Table 3: Buchwald-Hartwig Amination of 6-Bromoindoles with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001885
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102492
3BenzylamineBrettPhos precatalyst (2)-LiHMDSTHF651688[3]
4PiperidinePd₂(dba)₃ (1)1NaOtBuToluene1001875

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox, unless otherwise noted. Solvents should be anhydrous and degassed prior to use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 2-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Base - Pd Catalyst inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Functionalized Indole

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Sonogashira Cross-Coupling

This protocol outlines a general procedure for the palladium- and copper-co-catalyzed coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 4-10 mol%)

  • Base (e.g., Et₃N, i-Pr₂NH)

  • Solvent (e.g., Toluene, THF, DMF)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent and the base via syringe.

  • Add the terminal alkyne dropwise to the stirred reaction mixture.

  • Stir the reaction at the appropriate temperature (room temperature to 70 °C) for the required time (typically 1.5-24 hours).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Catalytic Cycle Diagram:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar)Br pd0->pd_complex Oxidative Addition (ArBr) alkyne_complex L₂Pd(II)(Ar)(-C≡CR) pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR alkyne_complex->product cu_halide Cu(I)Br cu_alkyne Cu(I)-C≡CR cu_halide->cu_alkyne + R-C≡CH - HBr cu_alkyne->cu_halide Transmetalation to Pd Buchwald_Hartwig_Logic start Starting Materials - this compound - Amine reaction C-N Bond Formation start->reaction catalyst_system Catalyst System - Pd Precatalyst - Ligand (if not precatalyst) - Base catalyst_system->reaction conditions Reaction Conditions - Anhydrous Solvent - Inert Atmosphere - Heat conditions->reaction product 6-Amino-1H-indole-4-carboxylate Derivative reaction->product

References

Application Notes and Protocols: Detailed Protocol for Suzuki Coupling with Methyl 6-bromo-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly for the synthesis of biaryl and heteroaryl compounds.[3] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs. The functionalization of the indole core is, therefore, of significant interest in drug discovery. This document provides a detailed protocol for the Suzuki coupling of methyl 6-bromo-1H-indole-4-carboxylate with various arylboronic acids, a key transformation for the synthesis of diverse indole derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle initiated by the oxidative addition of an organic halide to a palladium(0) complex. This is followed by transmetalation with an organoboron compound in the presence of a base. The cycle concludes with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity, especially with nitrogen-containing heterocycles like indoles, which can coordinate to the palladium catalyst and inhibit its activity.

Experimental Protocol

This protocol is a generalized procedure based on established methodologies for Suzuki coupling reactions with similar bromoindole derivatives.[4][5][6] Optimization of reaction conditions may be necessary for specific arylboronic acids.

Materials:

  • This compound (CAS: 107650-22-6)[7][8][9]

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, often in a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Ethyl acetate, hexanes, water, and brine for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed anhydrous solvent to the reaction vessel via syringe. If a mixed solvent system with water is used, the water should also be degassed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-1H-indole-4-carboxylate.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki coupling of bromoindoles with various arylboronic acids. These conditions can serve as a starting point for the optimization of the reaction with this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂ (10)-K₂CO₃ (2)DME/H₂O802High
2Pd(PPh₃)₄ (3)-Na₂CO₃ (4)Water120 (Microwave)1.5up to 91
3Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2)Dioxane/H₂O100--
4Pd(dppf)Cl₂ (5)-Na₂CO₃ (2)Dioxane/H₂O904-

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualizations

Diagram of the Suzuki Coupling Catalytic Cycle:

Suzuki_Cycle cluster_steps Catalytic Cycle pd0 Pd(0)Ln pd2_halide R1-Pd(II)Ln-X pd0->pd2_halide oxidative_addition Oxidative Addition transmetalation Transmetalation pd2_aryl R1-Pd(II)Ln-R2 pd2_halide->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->pd0 product R1-R2 (Coupled Product) pd2_aryl->product reagents1 R1-X (Aryl Halide) reagents2 R2-B(OR)2 (Boronic Acid) + Base byproducts X-B(OR)2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram of the Experimental Workflow:

Suzuki_Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Palladium Catalyst - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N2 or Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-120 °C, 2-24 h) solvent->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine - Dry and Concentrate monitor->workup Complete purify Purification: Flash Column Chromatography workup->purify product Final Product: Methyl 6-aryl-1H-indole-4-carboxylate purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for N-Alkylation of Methyl 6-bromo-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of indoles is a fundamental transformation in organic synthesis and medicinal chemistry, enabling the diversification of indole-based scaffolds. The substituent on the indole nitrogen can significantly influence the pharmacological and pharmacokinetic properties of a molecule. Methyl 6-bromo-1H-indole-4-carboxylate is a key building block in the synthesis of various biologically active compounds. The presence of the bromine atom and the methyl ester group can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a detailed protocol for the N-alkylation of this specific indole derivative, a crucial step for creating novel therapeutic agents and exploring structure-activity relationships (SAR).

The classical and most common method for N-alkylation of indoles involves the deprotonation of the indole nitrogen with a strong base, followed by a nucleophilic substitution reaction with an alkylating agent.[1][2] This protocol will focus on a widely adopted procedure using sodium hydride as the base and a generic alkyl halide as the alkylating agent in a polar aprotic solvent.

Experimental Protocol

This protocol outlines a general procedure for the N-alkylation of this compound using an alkyl halide and sodium hydride in dimethylformamide (DMF).

Materials and Reagents
  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material. The concentration typically ranges from 0.1 to 0.5 M.[2]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution.[2][3] The addition should be done slowly to control the evolution of hydrogen gas.

  • Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes. The completion of deprotonation is often indicated by the cessation of gas evolution.[2][3]

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture at 0 °C.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] For less reactive alkyl halides, gentle heating may be required.[1]

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[1][2][3]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times the volume of the aqueous layer).[2]

  • Washing: Wash the combined organic layers with water and then with brine.[1][2][3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[1]

Data Presentation

The following table summarizes typical reaction parameters that can be adapted for the N-alkylation of this compound.

ParameterRecommended Range/ValueNotes
Substrate Concentration0.1 - 0.5 MHigher concentrations may be possible but could affect solubility and reaction kinetics.
Base (NaH)1.1 - 1.5 equivalentsAn excess of base ensures complete deprotonation of the indole nitrogen.[2][3]
Alkylating Agent1.0 - 1.5 equivalentsA slight excess is often used to drive the reaction to completion.[1][2][3]
SolventAnhydrous DMF or THFDMF is a common choice due to its high polarity and ability to dissolve a wide range of substrates.[3][4]
Deprotonation Temperature0 °CCooling is necessary to control the exothermic reaction with NaH.
Deprotonation Time30 - 60 minutesCessation of hydrogen gas evolution is a good indicator of completion.[2][3]
Alkylation Temperature0 °C to Room Temperature (or higher)The optimal temperature depends on the reactivity of the alkylating agent.[3]
Reaction Time2 - 24 hoursMonitor by TLC or LC-MS to determine the point of completion.[1][2]
Work-upQuenching with sat. aq. NH₄Cl, EtOAc extractionStandard procedure to neutralize the base and isolate the product.[1][2][3]
PurificationSilica gel column chromatographyThe eluent system will depend on the polarity of the product.

Experimental Workflow

N_Alkylation_Workflow A 1. Preparation - Add indole to dry flask - Inert atmosphere (Ar/N2) B 2. Dissolution - Add anhydrous DMF A->B C 3. Deprotonation - Cool to 0 °C - Add NaH portion-wise B->C D 4. Alkylation - Add alkyl halide dropwise at 0 °C - Warm to RT, stir 2-24h C->D H2 evolution E 5. Work-up - Quench with NH4Cl (aq) - Extract with EtOAc D->E Monitor by TLC/LC-MS F 6. Purification - Dry, concentrate - Column chromatography E->F G Final Product F->G

Caption: Workflow for the N-alkylation of this compound.

Signaling Pathways and Logical Relationships

For this specific chemical synthesis, a signaling pathway diagram is not applicable. The workflow diagram above illustrates the logical sequence of the experimental procedure. The core chemical transformation is a nucleophilic substitution reaction, which can be represented as follows:

Reaction_Mechanism Indole Indole-NH Indolate Indolate-N⁻ Indole->Indolate + NaH - H₂ AlkylHalide R-X Indolate:e->AlkylHalide:w Product Indole-NR Indolate->Product + R-X Halide X⁻

Caption: Generalized mechanism of indole N-alkylation via an Sₙ2 pathway.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 6-bromoindoles. The indole scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 6-position via cross-coupling reactions opens avenues for the synthesis of novel therapeutic agents and molecular probes.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 6-bromoindoles, these reactions allow for the introduction of a wide variety of substituents at the C6 position, which is crucial for structure-activity relationship (SAR) studies in drug discovery. This document covers key cross-coupling reactions including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing palladium-catalyzed cross-coupling reactions of 6-bromoindoles.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh 6-bromoindole, coupling partner, base catalyst Add Pd catalyst and ligand reagents->catalyst solvent Add degassed solvent catalyst->solvent inert Establish inert atmosphere (Ar/N2) solvent->inert heating Heat to specified temperature inert->heating stirring Stir for specified time heating->stirring monitoring Monitor reaction by TLC or LC-MS stirring->monitoring quench Quench reaction monitoring->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify characterize Characterize product (NMR, MS, etc.) purify->characterize yield Calculate yield characterize->yield

A typical experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between 6-bromoindole and various organoboron compounds.

Quantitative Data
EntryBoronic Acid PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1p-Methoxyphenylboronic acidPd/SPhos (5)K₂CO₃H₂O/MeCN (4:1)371898
2p-Tolylboronic acidPd/SPhos (5)K₂CO₃H₂O/MeCN (4:1)371895
3o-Tolylboronic acidPd/SPhos (5)K₂CO₃H₂O/MeCN (4:1)371892
4o-Nitrophenylboronic acidPd/SPhos (5)K₂CO₃H₂O/MeCN (4:1)371884
5Quinoline-3-boronic acidPd/SPhos (5)K₂CO₃H₂O/MeCN (4:1)371862

Data adapted from a study on 5-bromoindole, which is expected to have similar reactivity to 6-bromoindole under these mild, aqueous conditions.[1]

Experimental Protocol

Materials:

  • 6-Bromoindole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Degassed solvent (e.g., 4:1 water:acetonitrile)

Procedure:

  • To a reaction vessel, add 6-bromoindole, the arylboronic acid, and the base.

  • Add the palladium catalyst and ligand if necessary.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the specified temperature for the indicated time.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Catalytic Cycle

Suzuki_Miyaura cluster_reactants Pd0 Pd(0)L2 PdII_Br Ar-Pd(II)L2-Br Pd0->PdII_Br Oxidative Addition PdII_OH Ar-Pd(II)L2-OH PdII_Br->PdII_OH Ligand Exchange PdII_Ar Ar-Pd(II)L2-Ar' PdII_OH->PdII_Ar Transmetalation PdII_Ar->Pd0 Reductive Elimination ArAr 6-Arylindole (Ar-Ar') PdII_Ar->ArAr ArBr 6-Bromoindole (Ar-Br) ArBr->PdII_Br ArBOH2 Ar'B(OH)2 ArBOH2->PdII_Ar Base Base (e.g., K2CO3) Base->PdII_OH

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction enables the arylation of alkenes with 6-bromoindole to form substituted alkenes.

Quantitative Data
EntryAlkene PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)K₂CO₃DMF12024~70-80
2n-Butyl acrylatePd(OAc)₂ (2)Et₃NMeCN10012~75-85
3AcrylonitrilePd(OAc)₂ (2)K₂CO₃DMA13018~60-70*

Yields are estimated based on typical Heck reactions of aryl bromides with similar alkenes. Specific data for 6-bromoindole is limited.

Experimental Protocol

Materials:

  • 6-Bromoindole (1.0 equiv)

  • Alkene (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%), if required

  • Base (e.g., Et₃N or K₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMF, MeCN, or DMA)

Procedure:

  • In a reaction tube, combine 6-bromoindole, the palladium catalyst, ligand (if used), and base.

  • Seal the tube and evacuate and backfill with an inert gas.

  • Add the solvent and the alkene via syringe.

  • Heat the mixture with stirring to the specified temperature for the required time.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between 6-bromoindole and a terminal alkyne.

Quantitative Data
EntryAlkyne PartnerCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSOrt687
24-Ethynylanisole[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSOrt291
31-Ethynyl-4-fluorobenzene[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSOrt292
43-Ethynylthiophene[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSOrt -> 601875
5Propargyl alcoholPdCl₂(PPh₃)₂ (3) / CuI (5)Et₃NTHFrt12-24~85*

Data for entries 1-4 are for 4-bromo-1H-indole and are expected to be similar for 6-bromoindole.[2] Data for entry 5 is a general condition for bromoindoles.

Experimental Protocol

Materials:

  • 6-Bromoindole (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%) or a traditional system (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%) (for traditional method)

  • Base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP) or Et₃N, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMSO or THF)

Procedure (Copper-Free):

  • To a Schlenk tube, add 6-bromoindole and the palladium precatalyst.

  • Evacuate and backfill with argon.

  • Add DMSO, the terminal alkyne, and TMP via syringe.

  • Stir the reaction at room temperature for the specified time.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Buchwald-Hartwig Amination

This reaction is a key method for forming C-N bonds between 6-bromoindole and various primary or secondary amines.

Quantitative Data
EntryAmine PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilineBrettPhos precatalyst (2)LiHMDSTHF6512-2485
24-MethoxyanilineBrettPhos precatalyst (2)LiHMDSTHF6512-2492
3MorpholineRuPhos precatalyst (2)LiHMDSTHF6512-2495
4PiperidineRuPhos precatalyst (2)LiHMDSTHF6512-2491
5N-MethylanilineRuPhos precatalyst (2)LiHMDSTHF6512-2482

Data adapted from a study on 6-bromo-1H-indazole, a close structural analog of 6-bromoindole.[3]

Experimental Protocol

Materials:

  • 6-Bromoindole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%)

  • Base (e.g., LiHMDS, 2.0 equiv)

  • Anhydrous THF

Procedure:

  • To an oven-dried Schlenk tube, add 6-bromoindole, the amine, and the palladium precatalyst.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous THF via syringe.

  • Add the base (e.g., LiHMDS solution) dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction to 65 °C.[3]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Cyanation

The palladium-catalyzed cyanation of 6-bromoindole provides a direct route to 6-cyanoindole, a versatile intermediate.

Quantitative Data
EntryCyanide SourceCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Zn(CN)₂Pd(OAc)₂ (5)PPh₃ (10)-DMF12012-24~80-90
2K₄[Fe(CN)₆]Pd(OAc)₂ (2)cataCXium A (4)Na₂CO₃Toluene/DMA13024~85-95

Yields are based on general procedures for the cyanation of N-protected 6-bromoindole and other aryl bromides.[4]

Experimental Protocol

Materials:

  • N-protected 6-bromoindole (e.g., 1-(Tosyl)-6-bromo-1H-indole) (1.0 equiv)

  • Cyanide source (e.g., Zn(CN)₂, 0.6 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., PPh₃, 10 mol%)

  • Anhydrous DMF

Procedure:

  • To an oven-dried Schlenk flask, add N-protected 6-bromoindole, zinc cyanide, palladium(II) acetate, and triphenylphosphine.[4]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, pour the mixture into an aqueous solution of NaHCO₃ and stir.

  • Filter the mixture and extract the filtrate with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

  • The protecting group can be removed under appropriate conditions to yield 6-cyanoindole.

Note: The N-H of unprotected indoles can interfere with some cross-coupling reactions. N-protection (e.g., with Boc, Ts, or SEM groups) is often employed to improve yields and prevent side reactions, though many modern catalyst systems show good tolerance for the free N-H group. The protocols and data provided should be used as a starting point, and optimization may be necessary for specific substrates and coupling partners.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the synthesis of arylamines from aryl halides and amines, a reaction that is often challenging using traditional methods.[2] The indole scaffold is a privileged structural motif present in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Consequently, the functionalization of the indole nucleus, particularly through C-N bond formation, is of significant interest in drug discovery and development. These application notes provide detailed protocols and reaction conditions for the successful Buchwald-Hartwig amination of various bromoindole isomers.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps involving a palladium catalyst.[1][3] The cycle is initiated by the oxidative addition of the bromoindole to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is followed by coordination of the amine to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination from this complex, which yields the desired N-arylindole product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1] The choice of ligand, base, and solvent is critical for the success and efficiency of the reaction.[2][4] Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.[2]

Experimental Protocols

The following is a general procedure for the Buchwald-Hartwig amination of bromoindoles. Specific conditions, including the choice of catalyst, ligand, base, solvent, and temperature, should be optimized based on the specific bromoindole and amine coupling partners, as detailed in the subsequent tables.

Materials:

  • Bromoindole (e.g., 4-bromoindole, 5-bromoindole, 6-bromoindole, or 7-bromoindole)

  • Amine (primary or secondary)

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)[4]

  • Phosphine ligand (e.g., XPhos, BINAP, RuPhos)[1][5]

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS)[1][4]

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)[1][4]

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle, oil bath, or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

Reaction Setup:

  • To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the bromoindole (1.0 equiv.), the palladium source (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).

  • Seal the vessel with a rubber septum or cap.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Under the inert atmosphere, add the base (e.g., 1.2-2.5 equiv.).

  • Add the anhydrous solvent via syringe.

  • Finally, add the amine (1.1-1.5 equiv.) via syringe.

Reaction:

  • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Heat the mixture to the desired temperature (typically between 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours).[4] The reaction progress should be monitored by an appropriate technique, such as TLC or LC-MS.

Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

Purification:

  • The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylindole product.

Data Presentation

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of various bromoindoles with different amines. These conditions can serve as a starting point for reaction optimization.

Table 1: Reaction Conditions for the Amination of 5-Bromoindole

AminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1001692[1]
AnilinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (1.4)Toluene1001895[1]
n-HexylaminePd₂(dba)₃ (2)XPhos (4)LiHMDS (2.4)Toluene1001688[1]
Di-n-butylaminePd₂(dba)₃ (2)P(o-tol)₃ (8)NaOtBu (1.4)Toluene1001685[1]
Aniline[Pd(tBu-XPhos)G1] (5)-KOH (4.0)H₂O/1,4-Dioxane651685[7]

Table 2: Reaction Conditions for the Amination of other Bromoindoles

BromoindoleAminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
6-BromoindoleAnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)t-Amyl alcohol110491[5]
7-BromoindoleMorpholinePd(OAc)₂ (2)XPhos (4)K₂CO₃ (2.0)Dioxane1001888[7]
4-BromoindolePiperidinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (2.0)Dioxane1002475[6]

Mandatory Visualization

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Bromoindole, Pd Catalyst, Ligand, & Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Anhydrous Solvent inert->solvent amine Add Amine solvent->amine heat Heat and Stir (Monitor by TLC/LC-MS) amine->heat cool Cool to Room Temp. heat->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure N-Arylindole purify->product

Caption: General workflow for the Buchwald-Hartwig amination of bromoindoles.

Catalytic_Cycle pd0 Pd(0)L_n pd2_halide R-Pd(II)L_n-Br (Oxidative Addition) pd0->pd2_halide R-Br (Bromoindole) pd2_amine [R-Pd(II)L_n(R'2NH)]+Br- pd2_halide->pd2_amine R'2NH (Amine) pd2_amido R-Pd(II)L_n-NR'2 (Deprotonation) pd2_amine->pd2_amido Base pd2_amido->pd0 Reductive Elimination product R-NR'2 pd2_amido->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

application of methyl 6-bromo-1H-indole-4-carboxylate in natural product synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application of Methyl 6-Bromo-1H-indole-4-carboxylate in Synthetic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a versatile heterocyclic building block with significant potential in the synthesis of complex organic molecules, including natural product analogs and pharmaceutically active compounds. The presence of multiple functional groups—a reactive indole core, a bromine atom amenable to cross-coupling reactions, and a methyl ester for further derivatization—makes it a valuable starting material for creating diverse molecular architectures. While a direct total synthesis of a natural product originating from this compound is not extensively documented in peer-reviewed literature, its utility can be demonstrated through the synthesis of analogs of potent natural products. This document outlines the application of this compound in the conceptual synthesis of indole-based analogs of the marine natural product Neopeltolide, which is known for its potent cytotoxic and antifungal activities.

Conceptual Application: Synthesis of Indole-Based Neopeltolide Analogs

Neopeltolide is a macrolide with a complex structure that has attracted considerable attention from the synthetic community. Recent research has focused on replacing the macrolactone core with other scaffolds to explore new biological activities. The indole scaffold serves as a promising replacement, and this compound is an excellent starting point for the construction of the key indole-containing fragment.

The overall strategy involves the functionalization of the indole nitrogen, followed by modification of the methyl ester and subsequent coupling with the side-chain of Neopeltolide. The bromine atom at the 6-position offers a handle for late-stage diversification of the molecule, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Experimental Protocols

1. N-Alkylation of this compound

This initial step introduces a side chain at the indole nitrogen, which is crucial for linking the indole core to other fragments or for modulating the biological activity of the final compound.

  • Materials:

    • This compound

    • Substituted benzyl chloride (or other suitable alkylating agent)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF under an argon atmosphere, add a solution of this compound (1.0 eq) in DMF.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the substituted benzyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Reduction of the Methyl Ester

The methyl ester at the 4-position is reduced to a primary alcohol, which serves as a handle for coupling with the oxazole-containing side chain of Neopeltolide.

  • Materials:

    • N-alkylated this compound

    • Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes)

    • Anhydrous Dichloromethane (DCM)

    • Methanol

    • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-alkylated this compound (1.0 eq) in anhydrous DCM under an argon atmosphere and cool to -78 °C.

    • Add DIBAL-H (2.2 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The crude alcohol is typically used in the next step without further purification.

3. Esterification with the Neopeltolide Side-Chain Acid

The final key step is the coupling of the indole-containing alcohol with the carboxylic acid of the Neopeltolide side-chain, typically an oxazole-containing fragment.

  • Materials:

    • (6-bromo-1-(substituted benzyl)-1H-indol-4-yl)methanol

    • Neopeltolide side-chain carboxylic acid

    • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous Dichloromethane (DCM)

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of the indole alcohol (1.0 eq), the side-chain carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM, add DCC or EDC (1.5 eq) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

    • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the final product by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps.

StepReactantProductTypical Yield (%)
1. N-AlkylationThis compoundN-alkylated this compound75-90
2. Ester ReductionN-alkylated this compound(6-bromo-1-(substituted benzyl)-1H-indol-4-yl)methanol80-95
3. EsterificationIndole alcohol and side-chain acidIndole-based Neopeltolide Analog60-80

Visualizations

Synthetic Pathway for Indole-Based Neopeltolide Analog

synthetic_pathway start This compound step1 N-Alkylation start->step1 R-X, NaH, DMF intermediate1 N-Alkylated Indole Ester step1->intermediate1 step2 Ester Reduction intermediate1->step2 DIBAL-H intermediate2 Indole Alcohol step2->intermediate2 step3 Esterification intermediate2->step3 Side-Chain Acid, DCC, DMAP final_product Indole-Based Neopeltolide Analog step3->final_product

Caption: Synthetic route to indole-based Neopeltolide analogs.

Conceptual Late-Stage Diversification Strategy

The bromine atom on the indole core provides an excellent opportunity for late-stage functionalization using modern cross-coupling reactions, enabling the creation of a diverse library of analogs for biological screening.

diversification starting_material Indole-Based Neopeltolide Analog (6-bromo) suzuki Suzuki Coupling (Boronic Acids/Esters) starting_material->suzuki buchwald Buchwald-Hartwig Amination (Amines) starting_material->buchwald sonogashira Sonogashira Coupling (Alkynes) starting_material->sonogashira cyanation Cyanation (Zn(CN)₂) starting_material->cyanation product_aryl 6-Aryl Analog suzuki->product_aryl product_amino 6-Amino Analog buchwald->product_amino product_alkynyl 6-Alkynyl Analog sonogashira->product_alkynyl product_cyano 6-Cyano Analog cyanation->product_cyano

Caption: Late-stage diversification of the 6-bromoindole scaffold.

Conclusion

This compound is a highly functionalized and valuable starting material for the synthesis of complex molecules. While its direct application in the total synthesis of natural products is not yet widely reported, its potential is clearly demonstrated in the conceptual synthesis of indole-based analogs of bioactive natural products like Neopeltolide. The protocols and strategies outlined here provide a roadmap for researchers to utilize this versatile building block in drug discovery and chemical biology programs. The ability to perform late-stage diversification through cross-coupling reactions at the 6-position further enhances its utility in generating compound libraries for screening and SAR studies.

Application Notes and Protocols for Gram-Scale Synthesis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds.[1][2] The indole scaffold is a key structural component in various natural products, pharmaceuticals, and agrochemicals.[2] Consequently, the development of efficient and scalable methods for the synthesis of functionalized indoles is a critical area of research. This document provides detailed protocols and application notes for the gram-scale synthesis of indole derivatives, focusing on practical experimental setups, purification techniques, and characterization methods.

Synthesis Strategy: Fischer Indole Synthesis

One of the most classic and versatile methods for indole synthesis is the Fischer indole synthesis.[1][2] This method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions to form the corresponding phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole. This approach is widely used for the synthesis of a variety of substituted indoles.[2]

Experimental Workflow

The overall workflow for the gram-scale synthesis of a representative indole derivative, 2-phenylindole, via the Fischer indole synthesis is depicted below.

Workflow cluster_prep Step 1: Phenylhydrazone Formation cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Workup & Purification cluster_characterization Step 4: Characterization A Acetophenone E Acetophenone Phenylhydrazone A->E B Phenylhydrazine B->E C Ethanol (solvent) C->E D Heat (Steam Bath) D->E H Crude 2-Phenylindole E->H F Anhydrous Zinc Chloride (catalyst) F->H G Heat (Oil Bath, 170°C) G->H I HCl/Water H->I J Filtration I->J K Recrystallization (Ethanol) J->K L Pure 2-Phenylindole K->L M NMR Spectroscopy L->M N Mass Spectrometry L->N O Melting Point L->O P FTIR Spectroscopy L->P

Caption: Experimental workflow for the gram-scale synthesis of 2-phenylindole.

Detailed Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 2-Phenylindole

This protocol is adapted from established procedures for the Fischer indole synthesis.[4]

Materials and Equipment:

  • Acetophenone

  • Phenylhydrazine

  • 95% Ethanol

  • Anhydrous Zinc Chloride (powdered)

  • Concentrated Hydrochloric Acid

  • 1 L Beaker (tall form)

  • Oil bath

  • Mechanical stirrer

  • Steam bath

  • Filtration apparatus (Buchner funnel, filter flask)

  • Standard laboratory glassware

Procedure:

Step 1: Formation of Acetophenone Phenylhydrazone

  • In a suitable flask, warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for approximately 1 hour.[4]

  • Dissolve the resulting hot mixture in 80 mL of 95% ethanol.

  • Induce crystallization by agitating the solution.

  • Cool the mixture and collect the crystalline acetophenone phenylhydrazone by filtration.

  • Wash the crystals with a small amount of cold ethanol. The expected yield is 87-91%.[4]

Step 2: Cyclization to 2-Phenylindole

  • In a tall 1 L beaker, thoroughly mix the freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) with powdered anhydrous zinc chloride (250 g).[4]

  • Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The solid mass will become liquid within 3-4 minutes.[4]

  • Remove the beaker from the oil bath and continue stirring for an additional 5 minutes.

  • To prevent solidification of the reaction mixture, add and stir in 200 g of clean sand.[4]

Step 3: Workup and Purification

  • Allow the reaction mixture to cool.

  • Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.[4]

  • Filter the mixture to collect the sand and crude 2-phenylindole.

  • Boil the collected solids with 600 mL of 95% ethanol.

  • Decolorize the hot solution with activated carbon (e.g., Norit) and filter while hot.

  • Allow the filtrate to cool to induce crystallization of the 2-phenylindole.

  • Collect the purified 2-phenylindole crystals by filtration and wash with cold ethanol. The expected yield is 72-80%.[4]

Data Presentation

Table 1: Reagent Quantities and Yields for Gram-Scale Synthesis of 2-Phenylindole

StepReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)ProductExpected Yield (%)
1Acetophenone120.15400.33Acetophenone Phenylhydrazone87-91
1Phenylhydrazine108.14360.33
2Acetophenone Phenylhydrazone210.28530.252-Phenylindole72-80
2Anhydrous Zinc Chloride136.302501.83

Characterization of Indole Derivatives

The successful synthesis and purity of the indole derivatives should be confirmed using various analytical techniques.

Table 2: Characterization Methods for Indole Derivatives

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of the indole core and substituent groups.Characteristic chemical shifts for the indole ring protons and carbons.[5]
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight of the target indole derivative.[5]
Melting Point Analysis Assessment of purity.A sharp and well-defined melting point range consistent with literature values for the pure compound.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands, such as the N-H stretch of the indole ring (around 3100-3400 cm⁻¹).

Signaling Pathway Visualization

Indole derivatives are known to interact with various biological pathways. The following diagram illustrates a generalized signaling pathway that could be modulated by a synthesized indole derivative, for example, as a kinase inhibitor.

SignalingPath cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Indole Indole Derivative (Kinase Inhibitor) Kinase2 Kinase 2 Indole->Kinase2 Inhibition Kinase1->Kinase2 Phosphorylation TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylation TF_active Active Transcription Factor TF_inactive->TF_active Activation & Translocation DNA DNA TF_active->DNA Binding Gene Target Gene Expression DNA->Gene Transcription

Caption: Generalized kinase inhibition signaling pathway.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the successful gram-scale synthesis, purification, and characterization of indole derivatives. The Fischer indole synthesis remains a robust and scalable method for accessing a wide range of these important heterocyclic compounds. Adherence to the detailed experimental procedures and analytical characterization will ensure the production of high-quality materials suitable for further research and development in various scientific disciplines.

References

Application Notes and Protocols: Derivatization of the Indole Nitrogen in Methyl 6-bromo-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the N-H group of methyl 6-bromo-1H-indole-4-carboxylate, a versatile building block in medicinal chemistry. The derivatization of the indole nitrogen is a critical step in the synthesis of various biologically active compounds, as it allows for the introduction of diverse functional groups that can modulate the pharmacological properties of the molecule. This document covers common and effective methods for N-alkylation, N-acylation, N-arylation, and N-sulfonylation, supported by quantitative data and detailed experimental procedures.

Introduction

The indole scaffold is a privileged structure in drug discovery, present in a multitude of natural products and synthetic compounds with a wide range of biological activities. This compound is a particularly useful intermediate due to the presence of multiple functional handles. The bromine atom at the 6-position can be utilized for cross-coupling reactions, the methyl ester at the 4-position can be hydrolyzed or converted to an amide, and the indole N-H bond provides a site for introducing a variety of substituents. This document focuses on the derivatization of the indole nitrogen, a key transformation for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.

N-Alkylation of the Indole Nitrogen

N-alkylation is a fundamental transformation for introducing alkyl, benzyl, or other substituted alkyl groups onto the indole nitrogen. The most common method involves the deprotonation of the indole N-H with a suitable base, followed by quenching the resulting anion with an electrophilic alkylating agent.

Quantitative Data for N-Alkylation
Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
This compound4-(Bromomethyl)pyridine hydrobromideCs₂CO₃DMFRoom Temp.2Methyl 6-bromo-1-(pyridin-4-ylmethyl)-1H-indole-4-carboxylate77[1]
This compound2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)NaH (60% in oil)DMF0 to Room Temp.2.5Methyl 6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-4-carboxylate79[2]
This compound2-BromobutaneNot specifiedNot specifiedNot specifiedNot specifiedMethyl 1-(sec-butyl)-6-bromo-1H-indole-4-carboxylate40 (for two steps)[3]
Experimental Protocols for N-Alkylation

Protocol 1: N-Alkylation with 4-(Bromomethyl)pyridine [1]

  • To a solution of this compound (1.0 equiv., e.g., 50 mg, 0.20 mmol) in anhydrous dimethylformamide (DMF, e.g., 3 mL), add cesium carbonate (Cs₂CO₃, 6.0 equiv.).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add 4-(bromomethyl)pyridine hydrobromide (3.0 equiv.) to the reaction mixture.

  • Continue stirring at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated indole.

Protocol 2: N-Protection with SEM-Cl [2]

  • To a solution of this compound (1.0 equiv., e.g., 3 g, 11.8 mmol) in anhydrous DMF (e.g., 36 mL) at 0°C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.).

  • Stir the mixture at 0°C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture into water and extract with EtOAc.

  • Wash the combined organic layers with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography to yield the N-protected product.

N-Alkylation Workflow

N_Alkylation_Workflow Start This compound Deprotonation Deprotonation Start->Deprotonation Indole_Anion Indole Anion Intermediate Deprotonation->Indole_Anion Alkylation Alkylation Indole_Anion->Alkylation Workup Aqueous Workup & Purification Alkylation->Workup Product N-Alkyl-6-bromo-1H-indole- 4-carboxylate Base Base (e.g., NaH, Cs₂CO₃) Base->Deprotonation Solvent1 Anhydrous Solvent (e.g., DMF) Solvent1->Deprotonation Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Alkylation Workup->Product

Caption: General workflow for the N-alkylation of this compound.

N-Acylation of the Indole Nitrogen

N-acylation introduces an acyl group to the indole nitrogen, forming an N-acylindole. These derivatives are important intermediates and are found in several biologically active molecules. While direct acylation can be challenging due to the moderate nucleophilicity of the indole nitrogen, several methods have been developed to achieve this transformation efficiently.

General Protocol for N-Acylation (Adapted)

While a specific example for this compound was not found in the reviewed literature, the following protocol is a general and effective method for the N-acylation of various indoles and can be adapted for the target molecule.

Protocol 3: N-Acylation with an Acyl Chloride

  • Dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine (Et₃N, 1.5 equiv.) or pyridine.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the acyl chloride (1.2 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM or EtOAc.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N-Arylation of the Indole Nitrogen

N-arylation of indoles, typically achieved through copper- or palladium-catalyzed cross-coupling reactions, is a powerful method for the synthesis of N-arylindoles, a class of compounds with significant applications in materials science and medicinal chemistry.

General Protocol for Copper-Catalyzed N-Arylation (Ullmann Condensation)

The following is a general protocol for the copper-catalyzed N-arylation of indoles, which can be optimized for this compound.

Protocol 4: Copper-Catalyzed N-Arylation

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl halide (e.g., an aryl iodide or bromide, 1.2 equiv.), copper(I) iodide (CuI, 0.1 equiv.), a suitable ligand such as N,N'-dimethylethylenediamine (0.2 equiv.), and a base such as potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N-Sulfonylation of the Indole Nitrogen

N-sulfonylation introduces a sulfonyl group to the indole nitrogen, which can serve as a protecting group or as a key functional group in biologically active molecules. The reaction is typically carried out by reacting the indole with a sulfonyl chloride in the presence of a base.

General Protocol for N-Sulfonylation

Protocol 5: N-Sulfonylation with a Sulfonyl Chloride

  • Dissolve this compound (1.0 equiv.) in an anhydrous solvent like DCM or THF.

  • Add a base such as triethylamine (1.5 equiv.) or sodium hydride (1.2 equiv.). If using NaH, stir for 30 minutes at 0°C before proceeding.

  • Cool the mixture to 0°C.

  • Add the sulfonyl chloride (e.g., benzenesulfonyl chloride or tosyl chloride, 1.2 equiv.) portion-wise or dropwise.

  • Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC.

  • Carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with DCM or EtOAc.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Logical Relationship of Derivatization Reactions

Derivatization_Relationships Start This compound N_Alkylation N-Alkylation Start->N_Alkylation N_Acylation N-Acylation Start->N_Acylation N_Arylation N-Arylation Start->N_Arylation N_Sulfonylation N-Sulfonylation Start->N_Sulfonylation Alkyl_Halide Alkyl Halide (R-X) + Base N_Alkylation->Alkyl_Halide Acyl_Chloride Acyl Chloride (RCOCl) + Base N_Acylation->Acyl_Chloride Aryl_Halide Aryl Halide (Ar-X) + Cu/Pd Catalyst N_Arylation->Aryl_Halide Sulfonyl_Chloride Sulfonyl Chloride (RSO₂Cl) + Base N_Sulfonylation->Sulfonyl_Chloride

Caption: Key derivatization pathways for the indole nitrogen of the title compound.

Conclusion

The derivatization of the indole nitrogen of this compound provides access to a wide array of novel compounds with potential applications in drug discovery and development. The protocols outlined in these application notes serve as a guide for the synthesis of N-alkylated, N-acylated, N-arylated, and N-sulfonylated derivatives. While specific quantitative data for all derivatization types on this particular substrate are not extensively reported in the literature, the provided general protocols, based on well-established indole chemistry, offer a solid foundation for further synthetic exploration. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products.

References

Troubleshooting & Optimization

identifying common impurities in methyl 6-bromo-1H-indole-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 6-bromo-1H-indole-4-carboxylate. Our aim is to help you identify and address common impurities and challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The synthesis of this compound, like many substituted indoles, can be approached through several established methods. The most prevalent routes include modifications of the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions.[1][2][3][4] The choice of synthesis often depends on the availability of starting materials and the desired scale of the reaction.

Q2: My reaction is complete, but I'm observing multiple spots on my TLC analysis. What could these be?

A2: Multiple spots on a TLC plate following the reaction can indicate the presence of several impurities alongside your desired product. These can include unreacted starting materials, intermediates, and byproducts from side reactions. For instance, in a Fischer indole synthesis, you might see residual phenylhydrazine or the intermediate hydrazone.[2] Palladium-catalyzed reactions might have byproducts from homo-coupling or other undesired cross-coupling events.[1]

Q3: I'm having difficulty purifying the crude product by column chromatography. The fractions are not clean. What can I do?

A3: Co-elution of impurities is a common challenge in the purification of indole derivatives. If you are observing impure fractions, consider optimizing your chromatography conditions. This can include trying different solvent systems with varying polarities, using a gradient elution, or employing a different stationary phase (e.g., reversed-phase silica). In some cases, recrystallization of the semi-pure product can be an effective final purification step.

Q4: What analytical techniques are best suited for identifying and quantifying impurities in my sample?

A4: A combination of chromatographic and spectroscopic techniques is ideal for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (LC-MS), is a powerful tool for separating and identifying impurities.[5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of unknown impurities once they are isolated.

Troubleshooting Guide: Identifying Common Impurities

This guide will help you to identify potential impurities based on the synthetic route employed for this compound.

Potential Impurities in Fischer Indole Synthesis Route

The Fischer indole synthesis involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[2][8]

Potential Impurity Potential Source/Cause Identification Notes
Unreacted 4-bromo-2-carboxyphenylhydrazine Incomplete reaction; incorrect stoichiometry.Can be detected by LC-MS; will have a distinct mass and retention time from the product.
Starting Aldehyde/Ketone Incomplete reaction; incorrect stoichiometry.Volatile impurities may be detectable by GC-MS.
Di-indolic species (e.g., dimers) Side reactions under harsh acidic conditions or high temperatures.Higher molecular weight impurities detectable by LC-MS.
Partially cyclized intermediates Incomplete cyclization or elimination steps of the Fischer synthesis.May be isomeric with the product or have a mass corresponding to the intermediate stages.
Positional Isomers If the starting materials are not regiochemically pure, other bromo-indole isomers could form.Can be very difficult to separate; may require careful NMR analysis or specialized chromatography.
Potential Impurities in Palladium-Catalyzed Synthesis Routes

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination followed by cyclization, are also common for indole synthesis.[1][3][9]

Potential Impurity Potential Source/Cause Identification Notes
Unreacted Aryl Halide (e.g., methyl 2-amino-5-bromobenzoate) Incomplete oxidative addition or catalyst deactivation.Detectable by LC-MS and comparison with the starting material's retention time.
Unreacted Coupling Partner Incomplete reaction.Detectable by LC-MS.
Homo-coupled Byproducts Side reaction of the aryl halide or the coupling partner with itself.Will have a molecular weight corresponding to a dimer of the starting material.
Phosphine Oxide Oxidation of the phosphine ligand used in the palladium catalyst system.Can often be seen in the ¹H NMR spectrum and can be removed by chromatography.
Dehalogenated Product (methyl 1H-indole-4-carboxylate) Reductive dehalogenation as a side reaction.Will have a mass corresponding to the loss of bromine, detectable by LC-MS.

Experimental Protocols

General Protocol for Impurity Analysis by HPLC-MS

This protocol provides a general method for the analysis of impurities in a sample of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a concentration of approximately 0.1 mg/mL for analysis.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient could be 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at 220 nm and 280 nm.

  • Mass Spectrometry Conditions (ESI+):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Analyze the chromatogram to identify peaks other than the main product peak.

    • Examine the mass spectrum of each impurity peak to determine its molecular weight.

    • Based on the molecular weight and knowledge of the synthetic route, propose potential structures for the impurities.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing impurities during the synthesis of this compound.

Impurity Troubleshooting Workflow start Crude Product Analysis tlc_analysis TLC Analysis: Multiple Spots Observed? start->tlc_analysis lcms_analysis Perform HPLC-MS Analysis tlc_analysis->lcms_analysis Yes pure_product Pure Product Obtained tlc_analysis->pure_product No (Single Spot) identify_impurities Identify Potential Impurities (Mass and Retention Time) lcms_analysis->identify_impurities compare_sm Compare with Starting Materials and Intermediates identify_impurities->compare_sm unreacted_sm Impurity is Unreacted Starting Material/Intermediate compare_sm->unreacted_sm Match Found unknown_impurity Unknown Impurity Detected compare_sm->unknown_impurity No Match optimize_reaction Optimize Reaction Conditions: - Stoichiometry - Reaction Time - Temperature unreacted_sm->optimize_reaction optimize_reaction->start deduce_structure Deduce Structure based on: - Synthetic Route - Mass Fragmentation unknown_impurity->deduce_structure purification_issue Difficulty in Purification? deduce_structure->purification_issue optimize_purification Optimize Purification: - Different Solvent System - Gradient Elution - Recrystallization purification_issue->optimize_purification Yes purification_issue->pure_product No optimize_purification->start end End pure_product->end

Caption: Troubleshooting workflow for impurity identification.

References

Technical Support Center: Purification of Brominated Indole Esters by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of brominated indole esters using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for the purification of brominated indole esters?

A1: The selection of the stationary phase is critical and depends on the polarity and stability of your specific brominated indole ester.

  • Silica Gel: This is the most widely used stationary phase for normal-phase chromatography. However, the acidic nature of silica can sometimes lead to the degradation of acid-sensitive indole derivatives.[1][2]

  • Alumina: Available in neutral, basic, or acidic forms, alumina can be an excellent alternative for indoles that are sensitive to the acidity of silica gel.[2][3]

  • Reversed-Phase Silica (C8, C18): For more polar brominated indole esters, reversed-phase chromatography is a suitable option.[2][4] The mobile phase is typically a polar solvent mixture, such as water/methanol or water/acetonitrile.[4][5]

Q2: How do I choose an appropriate solvent system (mobile phase)?

A2: A good starting point is to use thin-layer chromatography (TLC) to screen different solvent systems.

  • Normal-Phase Chromatography: A common mobile phase is a gradient of ethyl acetate in hexanes or petroleum ether.[1][6] For instance, the purification of 3-Bromo-1H-indole has been successfully achieved using a petroleum ether:ethyl acetate ratio of 10:1.[6] Systems involving chloroform and methanol can also be effective.[5]

  • Reversed-Phase Chromatography: Gradients of methanol or acetonitrile in water are typically employed.[4][5]

  • Modifiers: If you observe streaking or tailing on your TLC plate, especially with basic indole structures, adding a small amount (e.g., 0.1-1%) of a modifier like triethylamine (TEA) to the eluent can improve separation by neutralizing acidic sites on the silica gel.[1][7]

Q3: My brominated indole ester is colorless. How can I monitor the purification process?

A3: Since many indole derivatives are colorless, several visualization techniques can be used for TLC analysis and fraction monitoring:

  • UV Light: Most indole compounds are UV-active due to their aromatic structure and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under 254 nm UV light.[2]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor will cause most organic compounds to appear as temporary yellow-brown spots.[2]

  • Chemical Stains:

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[2]

    • Potassium Permanganate (KMnO₄): A universal stain that reacts with compounds that can be oxidized, appearing as yellow-brown spots on a purple background.[2]

    • Vanillin or p-Anisaldehyde Stains: These are general-purpose stains that work for a wide variety of functional groups.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of brominated indole esters.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Recovery of Product 1. Compound Degradation: The indole ring may be sensitive to the acidic nature of the silica gel.[1][8] 2. Irreversible Adsorption: The compound may be too polar and binding irreversibly to the stationary phase.[1] 3. Dilute Fractions: The compound may have eluted but is too dilute to be detected by TLC.[8]1. Test for Stability: Spot the crude mixture on a TLC plate and let it sit for a few hours before eluting to check for degradation.[8] 2. Deactivate Silica: Pre-treat the silica gel column with a mobile phase containing a small amount of a base like triethylamine.[1] 3. Change Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[1][2] 4. Concentrate Fractions: Before running a TLC, concentrate the collected fractions to ensure the product hasn't been missed.[1]
Poor Separation / Co-elution of Impurities 1. Inappropriate Solvent System: The chosen eluent may not have sufficient selectivity for the components in the mixture.[7] 2. Column Overloading: Too much crude material was loaded onto the column.1. Optimize Eluent: Experiment with different solvent systems on TLC to achieve better separation. Try solvents with different polarities and selectivities (e.g., dichloromethane instead of ethyl acetate).[2][7] 2. Use a Gradient: Employ a shallow gradient elution, slowly increasing the polarity of the mobile phase. 3. Reduce Load: Use a larger column or load less material. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material.
Peak Tailing (Especially for N-H Indoles) 1. Interaction with Acidic Silanols: The lone pair on the indole nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[1]1. Add a Basic Modifier: Incorporate a small amount of triethylamine (TEA) or ammonia into the mobile phase to saturate the active silanol sites.[1][9] 2. Use End-Capped Columns: For HPLC, use a high-purity, end-capped column which has fewer free silanol groups.[1] 3. Switch to Alumina: Use basic or neutral alumina as the stationary phase.[2]
Product Elutes Too Quickly or Too Slowly 1. Incorrect Initial Solvent Polarity: The mobile phase is either too polar (elutes too fast) or not polar enough (elutes too slowly).1. Adjust Solvent Ratio: Based on TLC results (aim for an Rf of 0.2-0.4 for the desired compound), adjust the ratio of polar to non-polar solvent in your mobile phase.[8]

Experimental Protocols

General Protocol for Normal-Phase Column Chromatography of a Brominated Indole Ester

This protocol is a general guideline and should be optimized for each specific compound.

1. Preparation of the Column:

  • Select a glass column of appropriate size.
  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[4]
  • Prepare a slurry of silica gel in the initial, least polar solvent system (e.g., 5% ethyl acetate in hexanes).[4]
  • Pour the slurry into the column, gently tapping the column to ensure even packing without air bubbles.[4]
  • Allow the silica to settle, ensuring the solvent level always remains above the top of the silica bed.[4]

2. Sample Loading:

  • Wet Loading: Dissolve the crude brominated indole ester in a minimal amount of a suitable solvent (like dichloromethane or the eluent).[4] Carefully apply the solution to the top of the silica bed with a pipette.[4]
  • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[1][4] Carefully add this powder to the top of the packed column.[4]

3. Elution and Fraction Collection:

  • Gently add the mobile phase to the column.
  • Start the elution with the initial low-polarity solvent.
  • If using a gradient, gradually increase the percentage of the more polar solvent.[4]
  • Collect fractions in an orderly manner (e.g., in test tubes).

4. Fraction Analysis:

  • Monitor the collected fractions by TLC using one of the visualization methods described in the FAQs.[4]
  • Combine the fractions that contain the pure product.
  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified brominated indole ester.[4]

Visualization

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Solvent System Selection) slurry 2. Prepare Silica Slurry pack 3. Pack Column load 4. Load Crude Sample (Wet or Dry Loading) pack->load elute 5. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for purifying brominated indole esters.

References

strategies to improve the yield of methyl 6-bromo-1H-indole-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of methyl 6-bromo-1H-indole-4-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yielding method for synthesizing this compound?

A1: The Leimgruber-Batcho indole synthesis is a highly recommended method, known for its mild reaction conditions and generally high yields, often ranging from 70-95% for many substituted indoles.[1] This two-step process involves the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[2][3] It is often preferred over the classical Fischer indole synthesis for its milder conditions and suitability for producing indoles unsubstituted at the C2 and C3 positions.[3]

Q2: I am having trouble sourcing the starting material, methyl 5-bromo-2-methyl-3-nitrobenzoate. How can I synthesize it?

A2: The synthesis of methyl 5-bromo-2-methyl-3-nitrobenzoate can be approached by first synthesizing 5-bromo-2-methyl-3-nitrobenzoic acid and then performing an esterification. The synthesis of the acid would typically involve the nitration of 5-bromo-2-methylbenzoic acid. Care must be taken to control the regioselectivity of the nitration. Subsequent esterification can be achieved using methanol in the presence of an acid catalyst or by using a milder agent like dimethyl sulfate with a base.

Q3: What are the key differences in yield and reaction conditions between the Leimgruber-Batcho and Fischer indole syntheses for this type of substituted indole?

A3: The Leimgruber-Batcho synthesis is generally considered to provide higher yields under milder conditions compared to the Fischer indole synthesis.[1][3] The Fischer synthesis often requires elevated temperatures and strong acidic conditions, which can be problematic for substrates with sensitive functional groups.[1] The Leimgruber-Batcho method, on the other hand, employs a reductive cyclization that is typically carried out under milder conditions, leading to cleaner reactions and better functional group tolerance.[1][2]

Q4: My final product is off-white or colored. How can I improve its purity and appearance?

A4: Colored impurities in indole synthesis often arise from side reactions or degradation of the product. Purification of the crude product is essential. Column chromatography on silica gel is a common and effective method for removing impurities. Recrystallization from a suitable solvent or solvent mixture can also be employed to obtain a pure, crystalline product.

Troubleshooting Guides

Issue 1: Low Yield in the Enamine Formation Step (Leimgruber-Batcho)
  • Problem: The reaction between methyl 5-bromo-2-methyl-3-nitrobenzoate and N,N-dimethylformamide dimethyl acetal (DMFDMA) gives a low yield of the enamine intermediate.

  • Possible Causes & Solutions:

    • Insufficiently acidic methyl group: The methyl group on the starting material may not be sufficiently acidic for deprotonation.

      • Troubleshooting: The presence of the nitro and carboxylate groups should enhance the acidity. Ensure the reaction is heated sufficiently (e.g., reflux in DMF) to promote the reaction. The use of pyrrolidine as a co-reagent can produce a more reactive intermediate and may improve the yield.[2]

    • Side reactions: The starting material or product may be unstable at high temperatures, leading to decomposition.

      • Troubleshooting: Monitor the reaction closely by TLC. Consider using microwave-assisted heating, which can reduce reaction times and potentially minimize degradation.

    • Impure starting materials: Impurities in the methyl 5-bromo-2-methyl-3-nitrobenzoate can inhibit the reaction.

      • Troubleshooting: Ensure the purity of the starting material through appropriate purification methods and characterization.

Issue 2: Incomplete or Failed Reductive Cyclization
  • Problem: The enamine intermediate does not convert to the desired indole, or the reaction is very slow.

  • Possible Causes & Solutions:

    • Ineffective reducing agent: The chosen reducing agent may not be suitable for the substrate.

      • Troubleshooting: A variety of reducing agents can be used for the Leimgruber-Batcho synthesis, including Raney nickel with hydrazine, palladium on carbon with hydrogen, stannous chloride, sodium hydrosulfite, or iron in acetic acid.[2] Catalytic hydrogenation with Pd/C is a common and effective choice.[4]

    • Catalyst poisoning: Impurities in the substrate or solvent can poison the catalyst in catalytic hydrogenation.

      • Troubleshooting: Purify the enamine intermediate before the reduction step. Use high-purity, dry solvents.

    • Steric hindrance: The substitution pattern on the aromatic ring might sterically hinder the cyclization.

      • Troubleshooting: While less common, if steric hindrance is suspected, optimizing the reaction temperature and time may help.

Issue 3: Formation of Side Products
  • Problem: The final product is contaminated with significant impurities.

  • Possible Causes & Solutions:

    • Reduction of the ester group: Strong reducing agents like lithium aluminum hydride could potentially reduce the methyl ester.

      • Troubleshooting: Use milder reducing agents that selectively reduce the nitro group, such as catalytic hydrogenation (Pd/C, H₂) or transfer hydrogenation.

    • Debromination: Under certain reductive conditions, particularly with prolonged reaction times or aggressive catalysts, the bromo substituent may be cleaved.

      • Troubleshooting: Monitor the reaction progress carefully and stop the reaction once the starting material is consumed. Screen different catalysts and reaction conditions to find a balance that favors nitro group reduction without affecting the bromo substituent.

    • Polymerization: Indoles can be susceptible to polymerization under acidic conditions.

      • Troubleshooting: The Leimgruber-Batcho synthesis is generally performed under neutral or mildly basic conditions for the cyclization step, which minimizes this risk. Ensure the workup is not overly acidic.

Data Presentation

Table 1: Comparison of a Proposed Leimgruber-Batcho Synthesis with a Hypothetical Fischer Indole Synthesis for this compound.

FeatureLeimgruber-Batcho Synthesis (Proposed)Fischer Indole Synthesis (Hypothetical)
Starting Materials Methyl 5-bromo-2-methyl-3-nitrobenzoate, DMFDMA4-Bromo-2-carboxyphenylhydrazine, Methyl pyruvate
Key Steps 1. Enamine formation2. Reductive cyclization1. Hydrazone formation2. Acid-catalyzed cyclization
Typical Reaction Conditions Step 1: Reflux in DMFStep 2: Catalytic hydrogenation (Pd/C, H₂) at RTReflux in strong acid (e.g., polyphosphoric acid)
Reported Yield Range (for analogous compounds) 70-95%[1]40-70%
Advantages High yields, mild conditions, good functional group tolerance[1][2]Readily available starting material types
Disadvantages Multi-step synthesis of the starting material may be requiredHarsh conditions, potential for side reactions and lower yields

Note: The data for the Fischer Indole Synthesis is hypothetical and for illustrative comparison, as a detailed protocol for this specific molecule was not found in the literature search.

Experimental Protocols

Proposed Leimgruber-Batcho Synthesis of this compound

This protocol is a proposed route based on established procedures for similar molecules. Optimization may be required.

Step 1: Synthesis of Methyl 2-((dimethylamino)vinyl)-5-bromo-3-nitrobenzoate (Enamine Intermediate)

  • To a solution of methyl 5-bromo-2-methyl-3-nitrobenzoate (1 equivalent) in dry N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 equivalents) and pyrrolidine (1.2 equivalents).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the volatile components under reduced pressure. The resulting crude enamine, which is often a colored solid or oil, can be used directly in the next step or purified by column chromatography on silica gel if necessary.

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude enamine from Step 1 in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at room temperature and atmospheric or slightly elevated pressure.

  • Monitor the reaction by TLC until the enamine is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_leimgruber Leimgruber-Batcho Synthesis start_material Methyl 5-bromo-2-methylbenzoate nitration Nitration start_material->nitration nitro_intermediate Methyl 5-bromo-2-methyl-3-nitrobenzoate nitration->nitro_intermediate enamine_formation Enamine Formation (DMFDMA, Pyrrolidine) nitro_intermediate->enamine_formation enamine_intermediate Enamine Intermediate enamine_formation->enamine_intermediate reductive_cyclization Reductive Cyclization (Pd/C, H2) enamine_intermediate->reductive_cyclization crude_product Crude Product reductive_cyclization->crude_product purification Purification (Column Chromatography) crude_product->purification final_product This compound purification->final_product

Caption: Proposed workflow for the synthesis of this compound.

troubleshooting_guide cluster_enamine Enamine Formation Issues cluster_cyclization Reductive Cyclization Issues cluster_side_products Side Product Formation start Low Yield or Reaction Failure check_temp Reaction Temperature Too Low? start->check_temp Enamine Step catalyst_issue Catalyst Inactive/Poisoned? start->catalyst_issue Cyclization Step debromination Debromination Observed? start->debromination Impure Product increase_temp Increase Temperature/Reflux check_temp->increase_temp Yes check_reagents Impure Starting Materials? check_temp->check_reagents No purify_sm Purify Starting Material check_reagents->purify_sm Yes check_time Insufficient Reaction Time? check_reagents->check_time No increase_time Increase Reaction Time & Monitor by TLC check_time->increase_time Yes new_catalyst Use Fresh Catalyst & Anhydrous Solvents catalyst_issue->new_catalyst Yes reducing_agent_issue Incorrect Reducing Agent? catalyst_issue->reducing_agent_issue No change_reducer Screen Alternative Reducing Agents reducing_agent_issue->change_reducer Yes milder_conditions Use Milder Conditions/Shorter Time debromination->milder_conditions Yes ester_reduction Ester Group Reduced? debromination->ester_reduction No selective_reducer Use Selective Nitro-Reducing Agent ester_reduction->selective_reducer Yes

References

Technical Support Center: Suzuki Coupling Reactions with Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during Suzuki-Miyaura cross-coupling reactions involving bromoindole substrates.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems in Suzuki coupling reactions with bromoindoles.

Logical Troubleshooting Workflow

When encountering low yields or reaction failure, this workflow can help diagnose the underlying issue.

troubleshooting_workflow start Low Yield or Reaction Failure check_nh Is the indole N-H protected? start->check_nh protect_n Protect the indole nitrogen (e.g., with Boc, SEM). This is the most common and effective solution. check_nh->protect_n No check_catalyst Is the catalyst system active and appropriate? check_nh->check_catalyst Yes protect_n->check_catalyst optimize_catalyst Use a robust pre-catalyst (e.g., Pd(dppf)Cl₂) or a modern ligand (e.g., SPhos, XPhos). Ensure rigorous degassing to prevent catalyst decomposition to Pd black. check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Screen bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, THF/H₂O). Increase temperature if necessary. check_conditions->optimize_conditions No check_reagents Are the starting materials pure? check_conditions->check_reagents Yes optimize_conditions->check_reagents purify_reagents Use fresh, high-purity boronic acid/ester. Ensure solvents are anhydrous and high quality to avoid impurities that act as hydride sources. check_reagents->purify_reagents No success Successful Coupling check_reagents->success Yes purify_reagents->success

Caption: A troubleshooting flowchart for low-yield Suzuki couplings.[1]

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with bromoindole is resulting in a low yield or failing completely. What are the most common causes?

Low conversion is a frequent issue and can stem from several factors:

  • Catalyst Inactivity : The active Pd(0) species may not be generating efficiently from a Pd(II) precatalyst, or it could be deactivating prematurely by precipitating as palladium black.[1] This can be caused by oxygen in the reaction vessel or impurities in the reagents.[1]

  • Suboptimal Reaction Conditions : Incorrect choice of base, solvent, or temperature can significantly hinder the reaction. Most Suzuki couplings require heating, typically between 80-100 °C.[1]

  • Poor Starting Material Quality : Degradation of the boronic acid (protodeboronation) or impurities in the starting materials can inhibit the catalyst or lead to side reactions.[1]

  • Unprotected Indole N-H : The acidic proton on the indole nitrogen is a primary cause of failure, leading to side reactions like debromination.[1][2]

Q2: I'm observing significant debromination of my bromoindole starting material. How can I prevent this?

Debromination is a very common side reaction with bromoindoles, especially when the indole nitrogen is unprotected.[1]

  • N-Protection (Most Effective Strategy) : The acidic N-H proton of the indole can be deprotonated by the base. This increases the electron density of the indole ring, making the C-Br bond more susceptible to reductive cleavage.[1] Protecting the nitrogen with an electron-withdrawing group like Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxy)methyl is the most effective way to prevent this deprotonation, leading to cleaner reactions and higher yields.[1]

  • Avoid Hydride Sources : Ensure the use of high-purity, anhydrous solvents, as impurities can sometimes act as hydride sources, leading to reductive debromination.[1]

Q3: My TLC plate shows multiple side products. What are they likely to be and how can I minimize them?

Besides debromination, several other side reactions can reduce the yield of your desired product.

  • Homocoupling : This side product is a biaryl compound formed from the coupling of two boronic acid molecules.[1] It is often promoted by the presence of oxygen or high catalyst loadings.[1][3]

    • Solution : Ensure your reaction mixture and solvents are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. You can also try slightly reducing the catalyst loading.[1][4]

  • Protodeboronation : This is the replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.[1] It can be a significant issue, especially with electron-rich or certain heteroaryl boronic acids.[3][5]

    • Solution : Use high-quality, fresh boronic acid. Using a more stable boronic ester (e.g., a pinacol ester) or minimizing excess water in the reaction can also suppress this side reaction.[1][5]

Q4: How do I choose the optimal catalyst, base, and solvent for coupling with bromoindoles?

The choice of reagents is critical for a successful reaction, and systematic screening is often necessary. The table below summarizes typical starting points.[1][6]

ParameterRecommended Starting PointRange / AlternativesRationale & Notes
Catalyst Pd(dppf)Cl₂ (1-5 mol%)Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhosPd(dppf)Cl₂ is often highly effective for N-heterocycles.[7] Buchwald systems (e.g., with SPhos, XPhos) are robust for challenging couplings.[1]
Base K₂CO₃ (2.0 equiv)K₃PO₄, Cs₂CO₃, KF (2.0-3.0 equiv)The base is essential for the transmetalation step.[3] Stronger bases like K₃PO₄ or Cs₂CO₃ may be needed for less reactive substrates.[1]
Solvent 1,4-Dioxane / H₂O (4:1)THF/H₂O, Acetonitrile/H₂O, DMF/H₂O, TolueneA mixed aqueous system is typically required to dissolve both the organic substrates and the inorganic base.[1][8]
Temperature 80-90 °C40 - 120 °CMost Suzuki couplings require heating.[1] Milder conditions (e.g., 37-40 °C) are sometimes possible with highly active catalyst systems.[1][9]
Boronic Acid 1.2 equivalents1.1 - 1.5 equivalentsA slight excess is used to drive the reaction to completion and to account for potential protodeboronation or homocoupling.[1]
N-Protection Boc or SEM GroupTosyl, or No Protection (requires optimization)N-protection is the most effective way to prevent debromination and other side reactions with the indole ring.[1]

Experimental Protocols & Visualizations

General Experimental Workflow Diagram

The following diagram outlines the standard workflow for setting up a Suzuki-Miyaura coupling reaction. Proper technique, particularly ensuring an inert atmosphere, is critical for success.[1]

experimental_workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_workup 3. Workup & Purification p1 Oven-dry glassware (e.g., Schlenk flask) p2 Weigh reagents: - Bromoindole (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (2.0 equiv) - Catalyst (0.05 equiv) p1->p2 p3 Degas solvent (e.g., sparge with Ar/N₂) p2->p3 s1 Add solids (bromoindole, boronic acid, base, catalyst) to flask s2 Evacuate & backfill flask with inert gas (repeat 3x) s1->s2 s3 Add degassed solvent via syringe s2->s3 s4 Heat to target temperature with vigorous stirring s3->s4 w1 Monitor reaction (TLC, LC-MS) w2 Upon completion, cool to RT and dilute with organic solvent w1->w2 w3 Wash with H₂O & brine w2->w3 w4 Dry organic layer (e.g., Na₂SO₄) and concentrate in vacuo w3->w4 w5 Purify via column chromatography w4->w5

Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.[1]

Protocol: Suzuki Coupling of N-Boc-5-bromoindole with Phenylboronic Acid

This protocol provides a reliable starting point for the coupling reaction. Optimization may be required for different substrates.

Materials:

  • N-Boc-5-bromoindole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), dried (2.0-3.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-5-bromoindole (1.0 equiv), phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).[1]

  • Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling an inert gas through the solvents for 20-30 minutes.[1] Add the degassed solvent mixture to the flask via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the bromoindole).

  • Reaction : Place the sealed flask in a preheated oil bath at 80-90 °C and stir the reaction vigorously.[1]

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).[1][10]

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.[10] Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[10] Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindole.[10]

References

common side reactions during N-alkylation of indoles and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Alkylation of Indoles

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding common side reactions encountered during the N-alkylation of indoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-alkylation of indoles?

The primary challenges in indole N-alkylation revolve around controlling regioselectivity. The most prevalent side reactions include:

  • C3-Alkylation: This is the most common side reaction.[1] The C3 position of the indole ring is highly nucleophilic, often more so than the nitrogen atom, leading to competitive alkylation at this site.[2][3][4]

  • Dialkylation: The formation of products where both the nitrogen and a carbon atom (typically C3) are alkylated can occur.[2] This is more common when using highly reactive alkylating agents or under forcing reaction conditions.[2]

  • C2-Alkylation: While less common than C3-alkylation, alkylation at the C2 position can also be observed as a minor byproduct in some cases.[1][2]

Q2: My reaction is producing a significant amount of the C3-alkylated product. How can I improve N-selectivity?

Achieving high N-selectivity is a common goal and can be addressed by modifying several reaction parameters. The formation of the C3-alkylated product often occurs when the indole N-H is not fully deprotonated, allowing the neutral indole to react at its most nucleophilic carbon.[3]

Troubleshooting Steps:

  • Choice of Base and Solvent: Using a strong base in a polar aprotic solvent is the most common strategy to favor N-alkylation.[2]

    • Recommendation: Sodium hydride (NaH) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) is a classic and highly effective system.[1][3] The base deprotonates the indole nitrogen to form the indolide anion, which is a stronger nucleophile than the C3 position.[1] Incomplete deprotonation is a primary cause of poor selectivity.[3]

    • Solvent Effects: DMF is often superior as it helps to dissolve the intermediate indolide anion, promoting N-alkylation.[3] In ethereal solvents like THF, the precipitation of the indole sodium salt can sometimes lead to lower regioselectivity.[3]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic product distribution.

    • Recommendation: Increasing the reaction temperature can favor the thermodynamically more stable N-alkylated product.[1] In some systems, heating the reaction to 80 °C has been shown to achieve complete N-alkylation.[3][5]

  • Catalyst Systems: Modern catalytic methods provide excellent control over regioselectivity.

    • Copper Hydride (CuH) Catalysis: The choice of ligand can direct the reaction. Using DTBM-SEGPHOS as a ligand provides high N-selectivity, while a different ligand like Ph-BPE can steer the reaction towards C3-alkylation.[2][4]

    • Iron Catalysis: While iron catalysts typically favor C3-alkylation, the reaction can be directed to the nitrogen by starting with an indoline derivative, performing the N-alkylation, and then oxidizing the indoline back to the indole.[2][6]

Q3: I am observing dialkylated byproducts in my reaction mixture. How can this be prevented?

Dialkylation typically results from a second alkylation event after the desired mono-N-alkylation has occurred. To minimize this, the following adjustments are recommended:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the alkylating agent (e.g., 1.05–1.2 equivalents).[2]

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture. This maintains a low concentration of the electrophile and reduces the probability of a second alkylation event.[2]

  • Monitor Reaction Progress: Carefully track the reaction using techniques like TLC or LC-MS and stop it as soon as the starting material is consumed and the desired mono-alkylated product is formed.[1]

  • Lower Reaction Temperature: Reducing the temperature can help control reactivity and prevent over-alkylation.[2]

Q4: The indole I am working with has sensitive functional groups that are not compatible with strong bases like NaH. What are my options?

For substrates that cannot tolerate harsh basic conditions, several milder methods have been developed:

  • Carbonate Bases: Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, often in solvents like DMF or acetonitrile with heating.[2]

  • Phase-Transfer Catalysis (PTC): This technique allows the reaction to proceed under milder basic conditions and can be a greener alternative to traditional methods.[2][7] It facilitates the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the reaction occurs.[7]

  • Transition Metal Catalysis: As mentioned in Q2, catalytic systems often operate under neutral or milder conditions, providing an alternative for sensitive substrates.[2]

Data on Reaction Condition Optimization

The regioselectivity of indole alkylation is highly dependent on the chosen conditions. The following table summarizes quantitative data from various studies.

MethodBaseSolventCatalyst/LigandTemperatureN:C3 SelectivityYieldReference
ClassicalNaHDMF-80 °CComplete N-alkylation91%[3][5]
CuH-Catalyzed--CuH / DTBM-SEGPHOSRT>20:185%[4]
CuH-Catalyzed--CuH / Ph-BPERT>1:571% (C3-product)[4]
Iron-CatalyzedK₂CO₃TFEFe-Complex110 °CN-alkylation of indoline31-99%[6]

Experimental Protocols

General Protocol for N-Alkylation of Indole using NaH/DMF

This protocol is a standard method for achieving high N-selectivity.

Materials:

  • Indole substrate (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1–1.5 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Alkylating agent (e.g., alkyl halide) (1.05–1.2 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Add the indole substrate (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Dissolution: Add anhydrous DMF to dissolve the indole (concentration typically 0.1–0.5 M).[1]

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the NaH (1.1–1.5 eq.) portion-wise. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved.[1][3]

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 30-60 minutes, or until hydrogen evolution ceases.[1]

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.05–1.2 eq.) dropwise via syringe.[1][3]

  • Reaction: Allow the reaction to warm to room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[1]

  • Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.[3]

  • Washing: Combine the organic layers and wash with water, followed by brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated indole.[3]

Visualized Workflows and Pathways

troubleshooting_workflow start Problem: High C3-Alkylation check_base 1. Analyze Base/Solvent System start->check_base base_ok Is a strong base (NaH) in a polar aprotic solvent (DMF) being used? check_base->base_ok action_base Action: Switch to NaH in anhydrous DMF. Ensure complete deprotonation. base_ok->action_base No check_temp 2. Evaluate Reaction Temperature base_ok->check_temp Yes action_base->check_temp temp_ok Is the reaction run at room temperature or below? check_temp->temp_ok action_temp Action: Increase temperature (e.g., to 80 °C) to favor the thermodynamic product. temp_ok->action_temp Yes check_catalyst 3. Consider Advanced Strategies temp_ok->check_catalyst No action_temp->check_catalyst action_catalyst Action: Use a catalyst system for regiocontrol (e.g., CuH/DTBM-SEGPHOS). check_catalyst->action_catalyst end_node Improved N-Selectivity action_catalyst->end_node

Caption: A troubleshooting workflow for diagnosing and resolving poor regioselectivity in indole N-alkylation.

Caption: Reaction pathways illustrating the competition between N-alkylation and C3-alkylation of indole.

References

Technical Support Center: Overcoming Low Reactivity of Bromoindoles in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of bromoindoles in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are bromoindoles generally less reactive in palladium-catalyzed cross-coupling reactions compared to other aryl bromides?

A1: The reduced reactivity of bromoindoles stems from a combination of factors. The electron-rich nature of the indole ring can deactivate the C-Br bond towards oxidative addition, a crucial step in the catalytic cycle. Additionally, the acidic N-H proton of the indole can be deprotonated by the base used in the reaction. This increases the electron density of the indole ring, further deactivating the C-Br bond and making it more susceptible to side reactions like reductive debromination.[1][2]

Q2: What is the most common side reaction when working with bromoindoles, and how can it be minimized?

A2: The most prevalent side reaction is debromination, where the bromine atom is replaced by a hydrogen atom, resulting in the formation of indole as a byproduct.[1] The most effective strategy to mitigate this is to protect the indole nitrogen with a suitable protecting group, such as a tert-Butoxycarbonyl (Boc) or a Tosyl (Ts) group.[1][2][3] N-protection prevents deprotonation of the indole nitrogen, thereby stabilizing the C-Br bond and favoring the desired cross-coupling pathway.[2]

Q3: How do I choose the right protecting group for my bromoindole?

A3: The choice of protecting group depends on the specific reaction conditions and the subsequent deprotection strategy.

  • Boc (tert-Butoxycarbonyl): This is a widely used protecting group due to its ease of introduction and removal under acidic conditions (e.g., with trifluoroacetic acid). It is a good choice for reactions that are not performed under strong acid.[2][3]

  • Ts (Tosyl or p-toluenesulfonyl): This electron-withdrawing group can offer greater stability to the indole ring. However, its removal often requires harsher conditions, such as strong bases or reducing agents.[2][3]

Q4: Can I perform palladium-catalyzed cross-coupling reactions on bromoindoles without an N-protecting group?

A4: While it is possible for some reactions, it is generally not recommended, particularly for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The unprotected N-H can interfere with the catalytic cycle, leading to lower yields and the formation of complex side products.[2] In some cases, specific ligand and base combinations can enable the coupling of unprotected indoles, but these often require careful optimization.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

If you are experiencing low or no yield in your Suzuki-Miyaura coupling of a bromoindole, consider the following troubleshooting steps:

Troubleshooting Flowchart for Low-Yield Suzuki Couplings

G start Low Yield in Suzuki Coupling is_protected Is the indole N-H protected? start->is_protected protect Protect the indole nitrogen (e.g., with Boc). is_protected->protect No catalyst_active Is the catalyst system active? is_protected->catalyst_active Yes protect->catalyst_active optimize_catalyst Use a robust pre-catalyst (e.g., Pd(dppf)Cl₂) or a modern ligand (e.g., SPhos). Ensure rigorous degassing to prevent catalyst decomposition. catalyst_active->optimize_catalyst No conditions_optimal Are the reaction conditions optimal? catalyst_active->conditions_optimal Yes optimize_catalyst->conditions_optimal optimize_conditions Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (Dioxane/H₂O, THF/H₂O). Increase temperature if needed. conditions_optimal->optimize_conditions No success Improved Yield conditions_optimal->success Yes optimize_conditions->success

Caption: A troubleshooting flowchart for low-yield Suzuki couplings.

Issue 2: Formation of Palladium Black and Low Yield in Heck Reaction

The appearance of palladium black often indicates catalyst decomposition, which can lead to a stall in the reaction.

Potential Causes and Solutions:

  • High Temperature: Excessive heat can promote the aggregation of Pd(0) species into inactive palladium black.[5]

    • Solution: Lower the reaction temperature and monitor for the lowest effective temperature that provides a reasonable reaction rate.

  • Absence of a Stabilizing Ligand: Ligands are crucial for stabilizing the Pd(0) catalyst and preventing its aggregation.[5]

    • Solution: Ensure the use of an appropriate phosphine ligand. For Heck reactions with bromoindoles, ligands like PPh₃ or P(o-tol)₃ are often employed.

  • Impurities or Oxygen: The presence of oxygen or other impurities in the reaction mixture can lead to catalyst deactivation.[5]

    • Solution: Thoroughly degas all solvents and ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction. Use high-purity reagents.

Issue 3: Debromination as a Major Side Product

As mentioned in the FAQs, debromination is a common issue. If you are still observing significant debromination even after N-protection, consider the following:

  • Harsh Reaction Conditions: High temperatures or prolonged reaction times can still promote debromination.[2]

    • Solution: Optimize the reaction conditions by lowering the temperature or reducing the reaction time. Careful monitoring by TLC or LC-MS is crucial.

  • Choice of Base: Some strong bases can contribute to debromination.

    • Solution: Screen different bases. Milder bases like K₂CO₃ or Cs₂CO₃ are often effective in cross-coupling reactions of bromoindoles.

Quantitative Data Summary

The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of palladium-catalyzed cross-coupling reactions of bromoindoles. The following tables summarize the performance of different catalytic systems.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Bromoindoles and Analogs

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295High yield for a 5-bromo-1-ethyl-1H-indazole substrate.[6]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane80465Moderate yield for a 5-bromo-1-ethyl-1H-indazole substrate.[6]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane80422Lower efficiency for a 5-bromo-1-ethyl-1H-indazole substrate.[6]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol1001285-95Effective for a range of heteroaromatic halides.[6]

Table 2: Heck Coupling of 5-X-Indoles with Various Alkenes

EntryXAlkene (R)ProductConversion (%)Yield (%)
15-BrCO₂Et3-(5-Indolyl)ethyl acrylate>9971
25-BrCOOH3-(5-Indolyl)acrylic acid>9994
36-BrCOOH3-(6-Indolyl)acrylic acid>9983
47-BrCOOH3-(7-Indolyl)acrylic acid>9989
Reaction Conditions: 5-X-indole (0.1 mmol), alkene (1.5 equiv), Na₂PdCl₄ (5 mol%), ˢSPhos (15 mol%), Na₂CO₃ (4.0 equiv), CH₃CN/H₂O (1:1, 1 mL), Microwave heating.[7]

Table 3: Buchwald-Hartwig Amination of N-Protected 4-Bromo-7-azaindoles with Amines

EntryN-Protecting GroupAmineYield (%)
1SO₂PhPhenylmethanamine0
2MePhenylmethanamine92
3EtPhenylmethanamine90
4Me4-Methoxybenzenamine80
5MeMorpholine85
Reaction Conditions: N-substituted 4-bromo-azaindole (1.0 mmol), amine (1.2 mmol), Cs₂CO₃ (1.5 mmol), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), dioxane (2 mL), 100 °C.[8]

Experimental Protocols

N-Protection and Deprotection of Bromoindole

Workflow for N-Protection and Deprotection

G cluster_protection N-Protection cluster_deprotection N-Deprotection start_prot 5-Bromoindole reagents_prot Add (Boc)₂O and DMAP in THF or TsCl and NaH in DMF start_prot->reagents_prot reaction_prot Stir at room temperature reagents_prot->reaction_prot workup_prot Workup and Purification reaction_prot->workup_prot product_prot N-Protected-5-bromoindole workup_prot->product_prot start_deprot N-Boc-5-bromoindole reagents_deprot Add TFA in DCM start_deprot->reagents_deprot reaction_deprot Stir at room temperature reagents_deprot->reaction_deprot workup_deprot Neutralization, Workup, and Purification reaction_deprot->workup_deprot product_deprot 5-Bromoindole workup_deprot->product_deprot

Caption: General workflow for N-protection and deprotection of 5-bromoindole.

Protocol 1: N-Boc Protection of 5-Bromoindole [3]

  • To a solution of 5-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-5-bromoindole.

Protocol 2: N-Boc Deprotection [3]

  • Dissolve N-Boc-5-bromoindole (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10-20 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Dry the organic layer, concentrate, and purify if necessary to obtain 5-bromoindole.

Palladium-Catalyzed Cross-Coupling Reactions

General Workflow for Palladium-Catalyzed Cross-Coupling of Bromoindoles

G start Start setup Reaction Setup: - Add bromoindole, coupling partner, base, catalyst, and ligand to a dry flask. start->setup inert Create Inert Atmosphere: - Evacuate and backfill with Argon/Nitrogen (3x). setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat to desired temperature with stirring. solvent->reaction monitor Monitor reaction progress (TLC, LC-MS). reaction->monitor monitor->reaction Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purification by Column Chromatography workup->purify product Final Product purify->product

References

Technical Support Center: Removal of Palladium Catalyst from Indole Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the purification of indole reaction products from residual palladium.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from indole reaction products?

A1: The most prevalent and effective methods for removing residual palladium include:

  • Adsorption: Utilizing materials with a high affinity for palladium, such as scavenger resins (e.g., thiol-based, amine-based) or activated carbon.[1]

  • Filtration: This method is primarily effective for removing heterogeneous palladium catalysts like palladium on carbon (Pd/C) or palladium that has precipitated.[2][3] It is often performed using a pad of Celite®.[2][3]

  • Chromatography: Standard column chromatography can be used to separate the indole product from the palladium catalyst and other impurities.[2]

  • Crystallization: Purifying the final product through crystallization can be an effective method, as it often leaves the palladium impurities behind in the mother liquor.[1]

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium into a separate phase.[1]

Q2: Why is simple filtration not always effective for removing the palladium catalyst?

A2: Simple filtration is most effective for heterogeneous catalysts, such as palladium on carbon (Pd/C), or for palladium species that are insoluble in the reaction mixture.[2] However, in many common cross-coupling reactions used for indole synthesis (e.g., Suzuki, Heck, Sonogashira), homogeneous palladium catalysts are used, which remain dissolved in the reaction mixture and will pass through a standard filter.[2] Additionally, fine colloidal palladium particles can be difficult to remove by simple filtration alone.[2]

Q3: I'm observing significant loss of my indole product when using activated carbon. What can I do to minimize this?

A3: Activated carbon is a cost-effective method for palladium removal, but its non-specific nature can lead to the adsorption of the desired product.[2][4] To mitigate product loss, consider the following:

  • Reduce the amount of adsorbent: Use the minimum amount of activated carbon necessary for effective palladium removal.[2][4]

  • Screen different types of activated carbon: Various grades of activated carbon are available, and some may exhibit lower non-specific binding to your product.[2]

  • Optimize contact time and temperature: Shorter stirring times or lower temperatures may reduce product adsorption while still effectively removing palladium.

  • Wash the carbon thoroughly: After filtration, wash the activated carbon cake with fresh solvent to recover as much of the adsorbed product as possible.[4]

Q4: What should I consider when selecting a palladium scavenger resin?

A4: The selection of an appropriate scavenger resin depends on several factors:

  • The nature of the palladium species: The oxidation state (e.g., Pd(0) vs. Pd(II)) and the ligands attached to the palladium can influence its affinity for different scavengers.[4]

  • The nature of your indole product: The scavenger should not react with or strongly adsorb your product.[4] The nitrogen atom in the indole ring can act as a ligand, potentially complicating removal.[1]

  • The solvent system: The efficiency of scavengers can be solvent-dependent.[3]

  • Cost and scalability: For larger-scale syntheses, the cost and ease of handling the scavenger are important considerations.[4]

Thiol-based scavengers are often broadly effective for various palladium species.[4]

Q5: What are the typical regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A5: Regulatory bodies like the International Council for Harmonisation (ICH) have set strict limits for elemental impurities in pharmaceutical products. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which generally translates to a concentration limit of 10 ppm in the final API.[1]

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalysts from indole reaction products and provides step-by-step solutions.

Issue 1: Incomplete Removal of Palladium

  • Symptom: The final indole product shows a residual palladium content above the acceptable limit (e.g., >10 ppm) in elemental analysis (e.g., ICP-MS).[1]

  • Possible Cause 1: Inefficient Scavenger Performance.

    • Solution:

      • Increase scavenger equivalents: A common starting point is to use 5 equivalents of the scavenger relative to the palladium catalyst.[5]

      • Optimize reaction conditions: Increase the temperature (e.g., to 50 °C) and/or extend the treatment time (e.g., up to 24 hours) to enhance scavenger efficiency.[4]

      • Screen different scavengers: Employ a scavenger with a higher affinity for palladium, such as those with multiple thiol groups.[1][5]

  • Possible Cause 2: Strong Chelation of Palladium to the Indole Moiety.

    • Solution:

      • Adjust pH: In some cases, adjusting the pH of the mixture can help to break up palladium-product complexes before scavenging.[4]

      • Use a combination of methods: A sequential treatment, for instance, filtration through Celite followed by treatment with a scavenger resin, can be more effective.[4]

Issue 2: Significant Product Loss During Palladium Removal

  • Symptom: Low recovery of the desired indole product after purification.

  • Possible Cause: Non-specific adsorption of the product onto the purification medium. This is a common issue with activated carbon.[4]

    • Solution:

      • Reduce adsorbent amount: Use the minimum effective amount of activated carbon or scavenger.[4]

      • Screen different scavengers: Some scavengers may exhibit lower non-specific binding than others.[4]

      • Wash the scavenger/carbon: After filtration, thoroughly wash the solid material with fresh solvent to recover any bound product.[3]

      • Consider alternative purification techniques: If product loss remains high, methods like crystallization or chromatography may be more suitable.[4]

Issue 3: Co-elution of Indole Product and Palladium Catalyst During Column Chromatography

  • Symptom: Fractions collected from column chromatography contain both the desired product and the palladium catalyst.

  • Possible Cause: Similar polarity of the product and the palladium species.

    • Solution:

      • Optimize the solvent system: Experiment with different solvent polarities to improve separation.[2]

      • Use a different stationary phase: Consider using alumina instead of silica gel if separation is poor.[2]

      • Employ a scavenger pre-treatment: Use a small column or plug of a suitable palladium scavenger before the main chromatographic separation.[2]

      • Post-chromatography scavenging: A final treatment with a scavenger after chromatography can be effective in reducing palladium levels to acceptable limits.[6]

Data Presentation

Table 1: Comparison of Palladium Removal Methods

MethodTypical EfficiencyAdvantagesDisadvantages
Filtration (with Celite) Effective for heterogeneous PdSimple, fastIneffective for soluble Pd species[2][3]
Activated Carbon >95%Cost-effective, widely applicable[1]Non-specific, can lead to product loss[2][4]
Scavenger Resins >99%High selectivity, high efficiency[4]Higher cost than activated carbon
Column Chromatography VariableCan remove multiple impuritiesCo-elution can be an issue, may require a subsequent scavenging step[2][6]
Crystallization VariableCan yield highly pure productPalladium may co-crystallize, yield loss in mother liquor[1]

Table 2: Efficiency of Selected Palladium Scavengers

Scavenger TypeFunctional GroupInitial Pd (ppm)Final Pd (ppm)Removal EfficiencyNotes
Silica-Based Thiol-SH>1000<10>99%Broadly effective for various palladium species.[4]
Polystyrene-TMTTriazine-thiol~1200<10>99%High loading capacity.[4]

Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.[4]

Experimental Protocols

Protocol 1: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude indole product in a suitable organic solvent (e.g., THF, Toluene).[1]

  • Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[4]

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[4]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.[4]

  • Washing: Thoroughly wash the carbon cake on the filter with fresh solvent to recover as much of the product as possible.[1]

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.[4]

  • Analysis: Analyze the purified product for residual palladium content using a suitable technique like ICP-MS.[4]

Protocol 2: Palladium Removal Using a Scavenger Resin

  • Dissolution: Dissolve the crude indole reaction mixture in an appropriate organic solvent (e.g., THF, DCM).[4]

  • Addition of Scavenger Resin: Add 3-5 molar equivalents of the selected scavenger resin relative to the initial amount of palladium catalyst used.[4]

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally.[4]

  • Filtration: Filter the mixture through a pad of Celite to remove the solid-supported scavenger.[4]

  • Washing: Wash the resin with the solvent.[2]

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[2]

  • Analysis: Determine the final palladium concentration using ICP-MS.[4]

Visualizations

experimental_workflow crude_product Crude Indole Reaction Mixture (Product + Pd Catalyst) dissolve Dissolve in Appropriate Solvent crude_product->dissolve add_scavenger Add Palladium Removal Agent (e.g., Activated Carbon, Scavenger Resin) dissolve->add_scavenger stir Stir at RT or with Gentle Heating add_scavenger->stir filter Filter through Celite Pad stir->filter wash Wash Solid with Fresh Solvent filter->wash Solid combine Combine Filtrate and Washings filter->combine Liquid wash->combine concentrate Concentrate under Reduced Pressure combine->concentrate purified_product Purified Indole Product concentrate->purified_product analyze Analyze for Residual Palladium (ICP-MS) purified_product->analyze

Caption: General experimental workflow for palladium catalyst removal.

troubleshooting_workflow start High Residual Pd? scavenger_check Using Scavenger? start->scavenger_check Yes increase_equiv Increase Equivalents & Optimize Conditions scavenger_check->increase_equiv Yes screen_scavengers Screen Different Scavengers scavenger_check->screen_scavengers No end Problem Resolved increase_equiv->end screen_scavengers->end product_loss_check Significant Product Loss? carbon_check Using Activated Carbon? product_loss_check->carbon_check Yes reduce_carbon Reduce Amount & Wash Thoroughly carbon_check->reduce_carbon Yes alt_method Consider Alternative Method (e.g., Crystallization) carbon_check->alt_method No reduce_carbon->end alt_method->end coelution_check Co-elution in Chromatography? pre_treat Employ Scavenger Pre-treatment coelution_check->pre_treat Yes post_treat Post-Chromatography Scavenging coelution_check->post_treat Still an issue pre_treat->end post_treat->end

Caption: Troubleshooting workflow for common palladium removal issues.

References

optimizing base and solvent conditions for indole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the laboratory.

Troubleshooting Guides

This section addresses specific issues you may encounter during your indole functionalization experiments in a question-and-answer format.

Issue 1: Low Yield in N-Alkylation of Indole

Q1: I am attempting to N-alkylate my indole, but the reaction is resulting in a low yield. What are the common factors contributing to this?

A: Low yields in indole N-alkylation can stem from several factors, primarily incomplete deprotonation of the indole N-H and side reactions at the C3 position. The C3 position is often more nucleophilic than the N1 position, leading to competitive C-alkylation, especially if the indole is not fully deprotonated.[1][2]

Troubleshooting Steps:

  • Ensure Complete Deprotonation: Use a sufficiently strong base in a stoichiometric amount to ensure the complete formation of the indolide anion. Sodium hydride (NaH) is a common and effective choice.[1][2] Allow adequate time for the deprotonation to complete before adding the alkylating agent; this can be monitored by the cessation of hydrogen gas evolution.

  • Choice of Base and Solvent: The combination of base and solvent is crucial. Strong bases like NaH are typically used in polar aprotic solvents such as DMF or THF.[1][2] DMF can be superior to THF in some cases as it better solvates the cation, favoring N-alkylation.[2]

  • Temperature Control: While C3-alkylation is often kinetically favored at lower temperatures, the N-alkylated product is generally the more thermodynamically stable isomer.[1] If you are observing a mixture of products, consider increasing the reaction temperature to favor the formation of the N-alkylated product.

  • Purity of Reagents: Ensure your indole starting material, solvent, and alkylating agent are pure and anhydrous. Water can quench the strong base and lead to lower yields.

Issue 2: Poor Regioselectivity in C-H Functionalization

Q2: My palladium-catalyzed C-H functionalization of indole is giving me a mixture of isomers instead of the desired regioselective product. How can I improve the selectivity?

A: Regioselectivity in C-H functionalization of indoles is a significant challenge due to the presence of multiple reactive C-H bonds.[3] The outcome is highly dependent on the directing group, catalyst, ligands, and solvent.

Troubleshooting Steps:

  • Directing Group Strategy: The choice of a directing group on the indole nitrogen is a primary factor in controlling regioselectivity. For instance, installing an N-P(O)tBu2 group can direct arylation to the C7 and C6 positions with palladium and copper catalysts, respectively. A pivaloyl group at the C3 position can direct arylation to the C5 and C4 positions.[3]

  • Solvent Effects: The solvent can play a critical role in controlling the regioselectivity. For example, in some palladium-catalyzed alkenylations of indoles, using a solvent system of DMF/DMSO can favor C3-vinylation, while a dioxane/AcOH mixture can lead to C2-vinylation.

  • Catalyst and Ligand Choice: The nature of the palladium catalyst and the associated ligands can influence the site of functionalization. Experimenting with different ligand systems can be a powerful tool to tune the regioselectivity.

  • Reaction Temperature: Systematically varying the reaction temperature can help optimize the selectivity for the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for deprotonating the indole N-H for functionalization?

A1: Sodium hydride (NaH) is one of the most commonly used and effective bases for the deprotonation of the indole N-H. It is a strong, non-nucleophilic base that irreversibly deprotonates the indole to form the sodium indolide salt. It is typically used in polar aprotic solvents like DMF or THF.[1][2] Other strong bases such as potassium hydride (KH) and lithium diisopropylamide (LDA) can also be used. For reactions sensitive to strong bases, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, often requiring higher temperatures.[4]

Q2: How does the choice of solvent affect the regioselectivity of indole functionalization?

A2: The solvent can have a profound impact on the regioselectivity of indole functionalization by influencing the reactivity of the indole nucleus and the catalyst system. For example, in palladium-catalyzed reactions, the solvent can control whether functionalization occurs at the C2 or C3 position.[5] In N-alkylation reactions, polar aprotic solvents like DMF are often preferred to enhance N-selectivity over C3-alkylation by better solvating the counter-ion of the base.[2]

Q3: Why do some Fischer indole syntheses fail or give low yields?

A3: The success of the Fischer indole synthesis is highly sensitive to the substituents on both the arylhydrazine and the carbonyl compound, as well as the acid catalyst used.[6][7][8] Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to a competing N-N bond cleavage reaction instead of the desired cyclization.[6][7][8] Steric hindrance from bulky substituents can also impede the reaction. The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl) are critical and often require empirical optimization.[8]

Q4: Can I use an organic base for indole N-H deprotonation?

A4: While strong inorganic bases are more common for complete deprotonation, certain strong organic bases can also be used. However, their efficacy can be substrate-dependent. For some transformations, weaker organic bases are employed in catalytic amounts. For instance, in specific annulation reactions, organic bases like DBU and DBN have been shown to be effective.[9] The choice between an inorganic and organic base will depend on the specific reaction, the reactivity of the electrophile, and the desired reaction conditions.

Data Presentation

Table 1: Effect of Base on the Yield of N-Alkylation of Indole with Benzyl Bromide

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHDMF25295
2KHTHF25392
3K₂CO₃DMF801275
4Cs₂CO₃DMF801085
5LDATHF-78 to 25488

This table presents representative data compiled from typical laboratory observations and is intended for comparative purposes.

Table 2: Solvent Effect on the Regioselectivity of Palladium-Catalyzed Alkenylation of Indole

EntrySolvent SystemC2-Alkylated Product (%)C3-Alkylated Product (%)
1DMF/DMSO<5>95
2Dioxane/AcOH>95<5
3Toluene2080
4Acetonitrile1585

This table illustrates the general trends observed in solvent-controlled regioselectivity for certain palladium-catalyzed indole alkenylations.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Indole using Sodium Hydride

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the desired indole (1.0 equivalent).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe to dissolve the indole (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care in a fume hood.

  • Stirring: Allow the reaction mixture to stir at room temperature for 30-60 minutes. The cessation of hydrogen gas evolution indicates the completion of deprotonation.

  • Addition of Electrophile: Cool the mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 equivalents) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated indole.[1]

Visualizations

Fischer_Indole_Synthesis cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Tautomerization cluster_step3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_step4 Step 4: Aromatization & Cyclization cluster_step5 Step 5: Elimination of Ammonia A Aryl Hydrazine C Arylhydrazone A->C + Carbonyl - H2O B Aldehyde or Ketone B->C D Enamine Tautomer C->D Acid Catalyst E Di-imine Intermediate D->E Rearrangement F Cyclized Intermediate E->F - H+ G Indole F->G + H+ - NH3

Caption: The reaction mechanism of the Fischer Indole Synthesis.

Pd_Catalyzed_CH_Functionalization Indole Indole Derivative Indolyl_Pd_II Indolyl-Palladium(II) Intermediate Indole->Indolyl_Pd_II C-H Activation Pd_II_cat Pd(II) Catalyst Pd_II_cat->Indolyl_Pd_II Sigma_Alkyl_Complex σ-Alkyl Palladium(II) Complex Indolyl_Pd_II->Sigma_Alkyl_Complex Alkene Insertion Alkene Alkene Alkene->Sigma_Alkyl_Complex Functionalized_Indole Functionalized Indole Sigma_Alkyl_Complex->Functionalized_Indole β-Hydride Elimination Pd_0 Pd(0) Sigma_Alkyl_Complex->Pd_0 Reductive Elimination Pd_0->Pd_II_cat Oxidation Oxidant Oxidant Oxidant->Pd_II_cat

Caption: A simplified catalytic cycle for Palladium-catalyzed C-H alkenylation of indoles.[10]

References

Technical Support Center: Navigating Scale-Up Challenges in Substituted Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning indole synthesis from the laboratory bench to pilot and production scales. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your scale-up endeavors.

Troubleshooting Guides & FAQs

This section provides answers to common questions and systematic guides for troubleshooting issues encountered during the scale-up of key indole syntheses.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method, but it is not without its challenges, particularly at a larger scale.

Frequently Asked Questions (FAQs):

  • Q1: Why has the yield of my Fischer indole synthesis dropped significantly after scaling up?

    • A1: A decrease in yield during scale-up is a common issue and can often be attributed to mass and heat transfer limitations in larger reactors.[1] Inefficient mixing can lead to localized "hot spots" or areas with low reactant concentrations, which can promote side reactions and the degradation of starting materials or products.[1] Many indole syntheses are exothermic, and what is manageable on a small scale can lead to thermal runaways in larger vessels if not properly controlled, causing product decomposition.[1]

  • Q2: I'm observing a significant amount of tar-like substances and polymeric byproducts in my large-scale Fischer indole synthesis. How can I minimize this?

    • A2: Tar formation is a frequent problem in Fischer indole synthesis, often exacerbated by the strongly acidic conditions and high temperatures employed.[1] To mitigate this, consider the following:

      • Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂ or the use of solid acid catalysts like Amberlite IR-120H can sometimes provide better results with fewer side reactions.

      • Temperature Control: Maintain strict control over the reaction temperature. Employing a jacketed reactor with an efficient cooling system is crucial to prevent temperature spikes that can accelerate polymerization.[1]

      • Solvent Selection: The right solvent can improve the solubility of intermediates and byproducts, which can help reduce tar formation.[1]

      • Continuous Flow Synthesis: This modern approach minimizes reaction time at high temperatures and offers superior temperature control, significantly reducing the formation of degradation products.

  • Q3: How can I improve the purity of my indole product during work-up and purification at scale?

    • A3: Purification of indole derivatives can be challenging due to the presence of structurally similar impurities. At a larger scale, traditional column chromatography may not be feasible or cost-effective. Consider the following strategies:

      • Aqueous Washes: Thoroughly wash the organic extract with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.

      • Crystallization: If your product is a solid, developing a robust crystallization process is often the most effective method for large-scale purification. This may require screening various solvent systems.

      • Distillation: For volatile indoles, distillation under reduced pressure can be a viable purification technique.

Troubleshooting Workflow: Low Yield in Fischer Indole Synthesis

Fischer_Troubleshooting start Low Yield on Scale-Up check_purity 1. Verify Purity of Starting Materials start->check_purity impurities_found Impurities Detected? check_purity->impurities_found purify_materials Purify Starting Materials (e.g., Recrystallization, Distillation) impurities_found->purify_materials Yes review_conditions 2. Review Reaction Conditions impurities_found->review_conditions No purify_materials->review_conditions temp_control Is Temperature Uniform and Well-Controlled? review_conditions->temp_control optimize_temp Optimize Temperature Profile & Improve Heat Transfer (e.g., jacketed reactor, slower addition) temp_control->optimize_temp No acid_catalyst Is the Acid Catalyst Optimal for Scale-Up? temp_control->acid_catalyst Yes optimize_temp->acid_catalyst screen_catalysts Screen Alternative Catalysts (e.g., Lewis acids, solid acids) acid_catalyst->screen_catalysts No mixing Is Mixing Efficient? acid_catalyst->mixing Yes screen_catalysts->mixing improve_mixing Improve Agitation (e.g., different impeller, baffles) mixing->improve_mixing No byproducts 3. Analyze Impurity Profile mixing->byproducts Yes improve_mixing->byproducts tar_formation Excessive Tar/Polymer Formation? byproducts->tar_formation continuous_flow Consider Continuous Flow Synthesis for Better Control tar_formation->continuous_flow Yes end Yield Improved tar_formation->end No continuous_flow->end

Troubleshooting workflow for low yield in Fischer indole synthesis.
Bischler-Möhlau Indole Synthesis

This classical synthesis often suffers from harsh reaction conditions and low yields, which are exacerbated during scale-up.[2]

Frequently Asked Questions (FAQs):

  • Q1: The yields of my Bischler-Möhlau synthesis are very low and inconsistent on a larger scale. What can I do?

    • A1: The traditional Bischler-Möhlau synthesis is notorious for its harsh conditions and often poor yields.[2] To improve outcomes on a larger scale, consider modern modifications:

      • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, even in the absence of a solvent.[3]

      • Catalysis: The use of catalysts like lithium bromide has been shown to enable milder reaction conditions.

      • Careful Control of Stoichiometry: Ensure precise control over the ratio of aniline to α-bromo-acetophenone, as excess aniline is typically required.

  • Q2: I am concerned about the safety of scaling up the Bischler-Möhlau synthesis due to the high temperatures and potential for runaway reactions.

    • A2: Safety is a primary concern for this reaction. Implementing robust temperature control with a well-designed reactor cooling system is essential. The use of microwave-assisted, solvent-free conditions can also be a safer alternative as it minimizes the volume of heated solvent.[3] A thorough process hazard analysis (PHA) should be conducted before any large-scale synthesis.

Leimgruber-Batcho Indole Synthesis

A versatile and often high-yielding method, the Leimgruber-Batcho synthesis is popular in the pharmaceutical industry.[1][4]

Frequently Asked Questions (FAQs):

  • Q1: What are the critical parameters to control during the scale-up of the Leimgruber-Batcho synthesis?

    • A1: The two main stages, enamine formation and reductive cyclization, have different critical parameters.

      • Enamine Formation: This step often requires heating with a formamide acetal. Ensure efficient removal of the methanol byproduct to drive the reaction to completion. The reaction time and temperature need to be carefully optimized for different substrates.

      • Reductive Cyclization: This step is often exothermic, especially when using Raney nickel and hydrazine.[1] The rate of addition of the reducing agent must be carefully controlled to manage the exotherm. The choice of reducing agent (e.g., Raney nickel/hydrazine, Pd/C with H₂, stannous chloride) can also impact the yield and purity.[1][4]

  • Q2: Are there any common side reactions to watch for when scaling up the Leimgruber-Batcho synthesis?

    • A2: In some cases, incomplete reduction of the nitro group or over-reduction of other functional groups can occur. During the enamine formation, side reactions can occur if there are other active methylene groups in the starting material. Careful monitoring of the reaction progress by techniques like HPLC is crucial to identify and minimize the formation of byproducts.

Palladium-Catalyzed Indole Synthesis

These modern methods offer mild reaction conditions and broad substrate scope but come with their own set of scale-up challenges.

Frequently Asked Questions (FAQs):

  • Q1: I'm having trouble with the reproducibility of my palladium-catalyzed indole synthesis on a larger scale. What could be the issue?

    • A1: Reproducibility issues in palladium-catalyzed reactions can often be traced back to the catalyst's sensitivity.

      • Catalyst Activity: Ensure the palladium catalyst is of high quality and handled under appropriate inert conditions if necessary. Catalyst deactivation can be a significant issue at scale.

      • Ligand Selection: The choice of ligand is often critical for the success of these reactions. Ensure the ligand is pure and used in the correct ratio to the palladium source.

      • Reagent Purity: Impurities in starting materials or solvents can poison the catalyst.

  • Q2: How can I effectively remove residual palladium from my final product on a large scale?

    • A2: Removing trace amounts of palladium is a critical concern, especially for pharmaceutical applications. While chromatography can be effective at the lab scale, it is often not practical for large quantities. Consider using metal scavengers, which are solid-supported materials that can selectively bind to and remove the palladium catalyst from the reaction mixture. A pilot study has shown that a combination of column chromatography and a scavenging resin is effective in reducing palladium levels to below 50 ppm.[5][6]

  • Q3: My palladium-catalyzed reaction is showing a drop in yield upon scale-up, even with a consistent catalyst loading. Why might this be happening?

    • A3: A study on a palladium-catalyzed synthesis of 2-(trifluoromethyl)indoles found a significant influence of reagent concentration on the reaction outcome during scale-up. An optimal concentration was identified that allowed for successful gram-scale synthesis.[7] It is crucial to re-optimize the reaction concentration when moving to a larger scale, as this can impact reaction kinetics and catalyst stability.

Quantitative Data on Indole Synthesis

The following tables summarize quantitative data from various studies on indole synthesis, providing a comparison of different methods and conditions.

Table 1: Comparison of Fischer Indole Synthesis Parameters

ParameterLab Scale (batch)Pilot Scale (batch)Continuous FlowReference
Temperature 80-160 °COptimized to 110 °C to minimize byproducts200-230 °C[8][9]
Reaction Time 2-24 hours4-12 hours20 seconds - 3 minutes[8]
Typical Yield 60-85%50-75% (can be lower without optimization)90-96%[8]
Key Challenge Byproduct formationHeat and mass transfer, tar formationPotential for clogging, requires specialized equipment[1][8]

Table 2: Comparison of Bischler-Möhlau Synthesis Methods for 2-Arylindoles

MethodConditionsReaction TimeYieldReference
Traditional Reflux in excess anilineSeveral hoursHistorically low and variable[2]
Microwave-assisted (one-pot, solvent-free) 540 W microwave irradiation45-60 seconds52-75%[3]

Table 3: Palladium-Catalyzed Indole Synthesis - Scale-Up Considerations

Reaction TypeScaleCatalyst LoadingKey FindingReference
Synthesis of 2-(Trifluoromethyl)indoles 2.5 gNot specifiedOptimal reagent concentration (0.25 M) was crucial for successful scale-up, with a 77% isolated yield.[7]
Intramolecular Heck Reaction 0.3 mmol2 mol% PdCl₂(PCy₃)₂Ligand screening was critical, with P(OPh)₃ providing nearly quantitative yield.
Quantification of Residual Palladium Not specifiedNot specifiedColumn chromatography followed by a scavenging resin effectively reduced palladium levels to <50 ppm.[5][6]

Experimental Protocols

This section provides detailed methodologies for key indole syntheses, with considerations for scalability.

Protocol 1: Scalable Fischer Indole Synthesis

This protocol is adapted from an industrial process for multi-kilogram scale synthesis.

  • Materials:

    • Substituted phenylhydrazine

    • Appropriate ketone or aldehyde

    • Toluene

    • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Procedure:

    • Reaction Setup: In a suitably sized reactor equipped with a temperature probe, overhead stirrer, and reflux condenser, charge the phenylhydrazine and the carbonyl compound in toluene.

    • Catalyst Addition: Add the acid catalyst to the mixture.

    • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using a suitable analytical method (e.g., HPLC, TLC).

    • Work-up: Once the reaction is complete, cool the reaction mixture. Perform an aqueous wash to remove the acid catalyst. Separate the organic layer. Toluene can serve as both the reaction solvent and the extraction solvent, minimizing wastewater.

    • Isolation: Concentrate the toluene layer under reduced pressure to crystallize the indole product.

    • Purification: The product may be of high purity and not require further purification. If necessary, recrystallize from a suitable solvent.

Protocol 2: Microwave-Assisted Bischler-Möhlau Indole Synthesis

This method offers a milder, solvent-free approach for the synthesis of 2-arylindoles.[3]

  • Materials:

    • Substituted aniline

    • Phenacyl bromide

    • Sodium bicarbonate (optional, can use a second equivalent of aniline)

  • Procedure:

    • Mixture Preparation: In a microwave-safe vessel, thoroughly mix the aniline and phenacyl bromide (2:1 molar ratio, or 1:1 with one equivalent of sodium bicarbonate).

    • Microwave Irradiation: Irradiate the solid-state mixture in a microwave reactor. Typical conditions are 540 W for 45-60 seconds.

    • Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent.

    • Purification: Purify the crude product by column chromatography to obtain the 2-arylindole.

Protocol 3: Leimgruber-Batcho Indole Synthesis - Reductive Cyclization

This protocol describes the second step of the Leimgruber-Batcho synthesis, a versatile method for preparing a variety of substituted indoles.[1][4]

  • Materials:

    • trans-β-Dialkylamino-2-nitrostyrene derivative

    • Reducing agent (e.g., Raney nickel and hydrazine, Pd/C and H₂, or stannous chloride)

    • Solvent (e.g., ethanol, benzene)

  • Procedure using Raney Nickel and Hydrazine:

    • Reaction Setup: In a reactor equipped with a reflux condenser, dissolve the nitrostyrene derivative in a suitable solvent like ethanol.

    • Catalyst Addition: Carefully add Raney nickel to the solution.

    • Hydrazine Addition: Add hydrazine hydrate dropwise to the mixture. The reaction is often exothermic, so control the addition rate to maintain the desired temperature.

    • Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction until completion.

    • Work-up: Cool the reaction mixture and carefully filter off the catalyst. Concentrate the filtrate under reduced pressure.

    • Purification: Purify the resulting indole derivative by crystallization or chromatography.

Visualization of Workflows and Logical Relationships

The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting.

General_Scale_Up_Workflow lab_scale Lab-Scale Synthesis (g scale) process_dev Process Development & Optimization lab_scale->process_dev hazard_analysis Process Hazard Analysis (PHA) process_dev->hazard_analysis pilot_scale Pilot-Scale Synthesis (kg scale) hazard_analysis->pilot_scale data_analysis Analyze Yield, Purity, & Impurity Profile pilot_scale->data_analysis troubleshoot Troubleshoot Deviations data_analysis->troubleshoot re_optimize Re-optimize Parameters (Temperature, Concentration, etc.) troubleshoot->re_optimize Deviations Found production_scale Production-Scale Synthesis troubleshoot->production_scale No Significant Deviations re_optimize->pilot_scale Purification_Strategy crude_product Crude Indole Product (Post-Workup) is_solid Is the Product a Solid? crude_product->is_solid crystallization Develop Crystallization Protocol is_solid->crystallization Yes liquid_product Product is an Oil/Liquid is_solid->liquid_product No purity_check1 Purity Meets Specification? crystallization->purity_check1 final_product1 Final Product purity_check1->final_product1 Yes chromatography Large-Scale Chromatography (if necessary and feasible) purity_check1->chromatography No distillation Consider Distillation (if volatile) liquid_product->distillation liquid_product->chromatography purity_check2 Purity Meets Specification? distillation->purity_check2 metal_scavenging Palladium Catalyst Used? chromatography->metal_scavenging apply_scavenger Apply Metal Scavenger metal_scavenging->apply_scavenger Yes metal_scavenging->purity_check2 No apply_scavenger->purity_check2 final_product2 Final Product purity_check2->final_product2 Yes

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromoindole and 6-Bromoindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoindoles are pivotal building blocks in medicinal chemistry and materials science, serving as versatile precursors for the synthesis of complex molecular architectures. The position of the bromine substituent on the indole scaffold significantly influences its reactivity, dictating the feasibility and outcome of various chemical transformations. This guide provides an objective comparison of the reactivity of two common isomers, 4-bromoindole and 6-bromoindole, with a focus on palladium-catalyzed cross-coupling reactions and electrophilic substitutions. The information presented herein is supported by experimental data from the literature to aid researchers in designing efficient synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of bromoindoles in these transformations is crucial for their utility in library synthesis and lead optimization. Unprotected haloindoles can sometimes be challenging substrates in these reactions due to the presence of the N-H group, which can lead to side reactions.[1] However, suitable conditions have been developed to achieve high yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. While direct comparative studies between 4-bromo and 6-bromoindole are limited, data from various sources allow for an indirect assessment of their relative reactivity. Generally, the electronic environment of the C-Br bond and steric hindrance play key roles.

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions and Yields for Bromoindoles

Bromoindole IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
6-Bromoindole (4-methoxyphenyl)boronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O851285
4-Bromo-indazole *(4-methoxyphenyl)boronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O100280

*Data for 4-bromoindazole is used as a proxy due to the scarcity of data for 4-bromoindole under similar conditions. Indazoles are known to have comparable reactivity to indoles in such transformations.[2]

The slightly lower yield for the 4-bromo isomer in a related system might suggest that the 6-bromo position is more favorable for Suzuki coupling, potentially due to less steric hindrance from the pyrrole ring.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds. The reactivity of bromoindoles in this reaction is essential for the synthesis of various biologically active arylamines.

Table 2: Comparison of Buchwald-Hartwig Amination Conditions and Yields for Haloindoles

Haloindole IsomerAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromoindole AnilinePd₂(dba)₃ / XPhosK₃PO₄Toluene1001685[3]
6-Chlorotryptophan AnilinetBu-XPhos / L-Pd-G1K₃PO₄H₂O/ACN1000.13 (MW)60[3]
Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[5]

Table 3: Representative Sonogashira Coupling Conditions for Bromoarenes

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)
Aryl BromideTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTolueneRT - 100
4-Bromo-3-iodophenolPhenylacetylenePd(PPh₃)₂Cl₂ / CuITEATHFRT

While specific comparative data for 4- and 6-bromoindole is lacking, the Sonogashira reaction is generally applicable to a wide range of aryl bromides, including bromoindoles, under standard conditions.[6][7] The choice of catalyst, ligand, and base is crucial for achieving high yields.[5][8]

Electrophilic Aromatic Substitution

The indole nucleus is an electron-rich aromatic system, making it prone to electrophilic attack. The preferred site of substitution is generally the C3 position of the pyrrole ring, as this leads to a more stable carbocation intermediate where the aromaticity of the benzene ring is preserved.[9] The presence and position of a bromine atom can influence the regioselectivity and the overall rate of reaction.

The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho-, para-director due to its electron-donating resonance effect. In the case of bromoindoles, electrophilic attack is still expected to occur preferentially at the C3 position. However, the deactivating nature of the bromine atom would likely make both 4-bromo and 6-bromoindole less reactive than unsubstituted indole.

A theoretical study on the bromination of 5-substituted indoles suggests that electron-withdrawing groups, like bromine, slow down the rate of electrophilic substitution.[10] By extension, this principle applies to both 4- and 6-bromo isomers. The relative reactivity between the two would depend on the subtle electronic differences imparted by the bromine at each position.

Experimental Protocols

The following are generalized experimental protocols for key reactions, adapted from literature procedures for similar substrates.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the bromoindole (1.0 eq) and the corresponding boronic acid (1.2 eq) in a degassed mixture of DME and water (4:1) is added K₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.05 eq). The reaction mixture is heated at 85 °C for 12 hours under an inert atmosphere. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A mixture of the bromoindole (1.0 eq), the amine (1.2 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq) in toluene is heated at 100 °C for 16 hours under an inert atmosphere. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

General Procedure for Sonogashira Coupling

To a solution of the bromoindole (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent like toluene or THF are added PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.05 eq), and a base such as triethylamine (2.0 eq). The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates, under an inert atmosphere until completion. The reaction mixture is then worked up by quenching with aqueous NH₄Cl, followed by extraction with an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Visualizations

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Bromoindole, Boronic Acid, and Base Solvent Add Degassed Solvent Reactants->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Heat Heat under Inert Atmosphere Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench and Extract Monitor->Quench Purify Purify by Chromatography Quench->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.

Reactivity_Comparison_Logic Logical Framework for Reactivity Comparison cluster_isomers Isomers cluster_reactions Reaction Types cluster_factors Influencing Factors I4 4-Bromoindole Suzuki Suzuki Coupling I4->Suzuki Buchwald Buchwald-Hartwig Amination I4->Buchwald Sonogashira Sonogashira Coupling I4->Sonogashira EAS Electrophilic Substitution I4->EAS I6 6-Bromoindole I6->Suzuki I6->Buchwald I6->Sonogashira I6->EAS Outcome Relative Reactivity & Yields Suzuki->Outcome Buchwald->Outcome Sonogashira->Outcome EAS->Outcome Electronic Electronic Effects Electronic->Outcome Steric Steric Hindrance Steric->Outcome

Caption: Factors influencing the comparative reactivity of bromoindole isomers.

Conclusion

The reactivity of 4-bromoindole and 6-bromoindole in common synthetic transformations is governed by a combination of electronic and steric factors. While direct, quantitative comparisons are not extensively documented, the available data suggests that both isomers are viable substrates for a range of palladium-catalyzed cross-coupling reactions and electrophilic substitutions. The 6-bromoindole may exhibit slightly higher reactivity in some cross-coupling reactions due to potentially lower steric hindrance. For electrophilic substitutions, both isomers are expected to be less reactive than unsubstituted indole, with the primary site of attack remaining at the C3 position. The choice between these two isomers will ultimately depend on the specific target molecule and the desired substitution pattern. Further head-to-head comparative studies would be invaluable to the scientific community for a more definitive understanding of their relative reactivities.

References

biological activity of methyl 6-bromo-1H-indole-4-carboxylate versus other halo-indoles

Author: BenchChem Technical Support Team. Date: December 2025

The indole scaffold is a privileged structure in medicinal chemistry, and the addition of a halogen atom can significantly alter a compound's biological profile.[1] The position and nature of the halogen play a crucial role in determining the efficacy and mechanism of action. Brominated indoles, in particular, have garnered significant attention for their diverse and potent biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2]

Quantitative Comparison of Biological Activity

To provide a clear and objective comparison, the following tables summarize the available quantitative data for the anticancer, antimicrobial, and anti-inflammatory activities of various halo-indole derivatives. It is important to note that this data is collated from different studies, and direct comparisons should be made with consideration of the varying experimental conditions.

Anticancer Activity of Halo-Indole Derivatives (IC50 in µM)
Compound/Derivative ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
5-Bromo-Indoles 5-BromobrassininB16-F10 (Melanoma)Data on tumor growth suppression[3]
5-Bromo-spiroindolineLeukemic cellsIncreased activity vs. non-brominated[3]
6-Bromo-Indoles 2,2-bis(6-bromo-3-indolyl) ethylamineNot specifiedPotent activity reported[4]
6-BromoindoleNot specifiedAnti-cancer properties mentioned[5]
5-Chloro-Indoles 5-chloro-indole derivativeEGFR mutant cell linesPotent inhibitory activity[1]
Other Halo-Indoles Indole-pyrimidine derivativeEGFR (T790M)0.094[6]
Indol-3-acrylamide derivativeEGFR (L858R/T790M)0.0017[6]
Antimicrobial Activity of Halo-Indole Derivatives (MIC in µg/mL)
Compound/Derivative ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
5-Bromo-Indoles 5-bromoindole-3-acetamido-polyamineS. aureus12.5[7]
5-bromoindole-3-glyoxamido spermineS. aureusModerate activity[7]
6-Bromo-Indoles 2,2-bis(6-bromo-3-indolyl) ethylamineE. coli, S. aureus, K. pneumoniae8[4]
6-bromoindolglyoxylamide polyamineS. aureus, S. intermediusIntrinsic activity[8]
Dibrominated Indoles Dibrominated α-methine bis(3′-indolyl)MSSA, MRSA4-8[9]
Anti-inflammatory Activity of Halo-Indole Derivatives (IC50 in µM)
Compound/Derivative ClassDerivative ExampleAssayIC50 (µM)Reference
6-Bromo-Indoles 6-BromoindoleNO inhibition (LPS-stimulated RAW264.7)~40 µg/mL[5]
6-BromoisatinNO inhibition (LPS-stimulated RAW264.7)~40 µg/mL[5]
Non-Brominated Indoles IsatinNO inhibition (LPS-stimulated RAW264.7)~339.8[5]
Indole Derivatives UA-1 (Indole derivative of Ursolic Acid)NO inhibition2.2[10]

Key Signaling Pathways and Experimental Workflows

The biological activities of halo-indole derivatives are often attributed to their interaction with key cellular signaling pathways. The following diagrams, created using the DOT language, illustrate some of these pathways and a typical experimental workflow for evaluating anticancer activity.

G Inhibition of NF-κB Signaling Pathway by Bromo-Indoles LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene induces BromoIndole 6-Bromoindole / 6-Bromoisatin BromoIndole->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by 6-bromo-indoles.[2][5]

G Inhibition of VEGFR-2 Signaling by Indole Derivatives VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds P1 P VEGFR2->P1 autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P1->Downstream activates P2 P Angiogenesis Angiogenesis, Proliferation Downstream->Angiogenesis promotes Indole Indole Inhibitor Indole->VEGFR2 inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by indole derivatives.[11]

G Experimental Workflow for MTT Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Seed Cancer Cells in 96-well plate CompoundPrep 2. Prepare serial dilutions of Halo-Indole Treatment 3. Treat cells with compound dilutions Incubation 4. Incubate for 24-72h Treatment->Incubation MTT_add 5. Add MTT reagent Incubation->MTT_add Incubate_MTT 6. Incubate for 2-4h MTT_add->Incubate_MTT Solubilize 7. Add solubilization solution Incubate_MTT->Solubilize Measure 8. Measure absorbance at 570 nm Solubilize->Measure Calculate 9. Calculate Cell Viability and IC50 Measure->Calculate

Caption: A typical experimental workflow for determining the anticancer activity of halo-indoles using the MTT assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the MTT and MIC assays, which are commonly used to assess the anticancer and antimicrobial activities of compounds like halo-indoles.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][12]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The halo-indole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for a specific period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15]

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared from a fresh culture.

  • Serial Dilution of Compound: The halo-indole derivative is serially diluted in a liquid growth medium (broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity (an indicator of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

While direct experimental data on the biological activity of methyl 6-bromo-1H-indole-4-carboxylate remains to be elucidated, the existing literature on halo-indoles provides a strong foundation for predicting its potential as a bioactive compound. The data presented in this guide highlights that the nature and position of the halogen on the indole ring are critical determinants of anticancer, antimicrobial, and anti-inflammatory activities. Further investigation into 6-bromo-indole derivatives, including the title compound, is warranted to fully explore their therapeutic potential. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers embarking on such investigations.

References

A Comparative Guide to Alternative Precursors for the Synthesis of 4-Substituted Indole-6-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted indole-6-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The selection of an appropriate synthetic precursor is a critical decision that significantly impacts the overall efficiency, cost-effectiveness, and accessibility of target molecules. This guide provides a comprehensive comparison of alternative precursors and synthetic strategies for the preparation of 4-substituted indole-6-carboxylates, supported by experimental data and detailed protocols.

Comparison of Synthetic Precursors and Methodologies

The synthesis of 4-substituted indole-6-carboxylates can be broadly approached through two main strategies:

  • Linear Synthesis: Construction of the indole ring from a pre-functionalized benzene derivative that already contains the desired substituents or their precursors.

  • Convergent Synthesis: Formation of the indole core followed by late-stage functionalization at the 4- and 6-positions.

This guide focuses on comparing various precursors used in these strategies, with a particular emphasis on the introduction of halo, formyl, amino, and hydroxy groups at the 4-position.

Table 1: Comparison of Precursors for 4-Halo-Indole-6-Carboxylates
PrecursorSynthetic MethodReagents & ConditionsYield (%)AdvantagesDisadvantages
Methyl 4-amino-1H-indole-6-carboxylate Sandmeyer Reaction1. NaNO₂, aq. HBr, 0 °C2. CuBr, HBr, 0 °C to rtModerateReadily available starting material.Diazonium salt can be unstable; moderate yields.
Methyl 1H-indole-6-carboxylate Electrophilic HalogenationN-Bromosuccinimide (NBS), CH₃CN, rtGoodDirect C-H functionalization.Potential for multiple halogenations; regioselectivity can be an issue.
Table 2: Comparison of Precursors for 4-Formyl-Indole-6-Carboxylates
PrecursorSynthetic MethodReagents & ConditionsYield (%)AdvantagesDisadvantages
Methyl 1H-indole-6-carboxylate Vilsmeier-Haack ReactionPOCl₃, DMF, 0 °C to rt79-83%[1]High yielding and reliable.Requires stoichiometric use of corrosive reagents; regioselectivity can favor the 3-position.
Methyl 4-bromo-1H-indole-6-carboxylate Formylation via Organometallic Intermediate1. n-BuLi, THF, -78 °C2. DMFModerateGood regioselectivity.Requires cryogenic conditions and strictly anhydrous setup.
Table 3: Comparison of Precursors for 4-Amino-Indole-6-Carboxylates
PrecursorSynthetic MethodReagents & ConditionsYield (%)AdvantagesDisadvantages
Methyl 4-nitro-1H-indole-6-carboxylate Nitro Group ReductionH₂, Pd/C, EtOH, rtHighClean reaction with high yield.Synthesis of the nitro-precursor can be multi-step.
Methyl 4-bromo-1H-indole-6-carboxylate Buchwald-Hartwig AminationNH₃ source, Pd catalyst, ligand, base, toluene, heatGoodVersatile for introducing various amino groups.Requires expensive catalyst and ligands; optimization of conditions may be needed.
Table 4: Comparison of Precursors for 4-Hydroxy-Indole-6-Carboxylates
PrecursorSynthetic MethodReagents & ConditionsYield (%)AdvantagesDisadvantages
Pyrrole-2-carboxaldehyde and a succinate derivative Stobbe Condensation and Cyclization1. t-BuOK, t-BuOH2. Ac₂O, NaOAcModerate[2]Convergent approach.Multi-step sequence; potential for side product formation.[2]
Substituted Aminobenzoate Nenitzescu Indole SynthesisBenzoquinone, ethyl acetoacetate, acid catalystModerateOne-pot indole formation.Limited availability of substituted aminobenzoates; regioselectivity can be an issue.

Experimental Protocols

General Procedure for Leimgruber-Batcho Indole Synthesis of Methyl 4-Amino-1H-indole-6-carboxylate

This method, adapted from literature procedures, is a powerful tool for constructing the indole nucleus.

  • Enamine Formation: A substituted o-nitrotoluene (e.g., methyl 4-methyl-3-nitrobenzoate) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine in a solvent such as DMF. The mixture is heated to form the corresponding enamine.

  • Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. Common reducing agents include hydrogen gas with a palladium on carbon (Pd/C) catalyst, or Raney nickel with hydrazine.[3] This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole ring. For the synthesis of a 4-aminoindole derivative, a precursor with a second nitro group at the appropriate position would be used, which is then reduced in this step.

General Procedure for Vilsmeier-Haack Formylation of Methyl 1H-indole-6-carboxylate

This reaction introduces a formyl group onto an electron-rich aromatic ring.

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF).

  • Formylation: The indole-6-carboxylate, dissolved in DMF, is added to the pre-formed Vilsmeier reagent. The reaction mixture is stirred at room temperature until completion.

  • Work-up: The reaction is quenched by pouring it onto ice and neutralizing with an aqueous base (e.g., NaOH solution). The product is then extracted with an organic solvent.

General Procedure for Suzuki-Miyaura Cross-Coupling of Methyl 4-Bromo-1H-indole-6-carboxylate

This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds.

  • Reaction Setup: In a reaction vessel, methyl 4-bromo-1H-indole-6-carboxylate, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined in a suitable solvent system (e.g., toluene/ethanol/water).

  • Reaction: The mixture is degassed and heated under an inert atmosphere until the starting material is consumed.

  • Work-up: The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic strategies discussed.

Synthesis_Pathways cluster_leimgruber Leimgruber-Batcho Synthesis cluster_functionalization Late-Stage Functionalization o-Nitrotoluene Precursor o-Nitrotoluene Precursor Enamine Intermediate Enamine Intermediate o-Nitrotoluene Precursor->Enamine Intermediate DMF-DMA, Pyrrolidine 4-Amino-Indole-6-Carboxylate 4-Amino-Indole-6-Carboxylate Enamine Intermediate->4-Amino-Indole-6-Carboxylate Reduction (e.g., H₂, Pd/C) Indole-6-Carboxylate Indole-6-Carboxylate 4-Halo-Indole-6-Carboxylate 4-Halo-Indole-6-Carboxylate Indole-6-Carboxylate->4-Halo-Indole-6-Carboxylate Halogenation 4-Formyl-Indole-6-Carboxylate 4-Formyl-Indole-6-Carboxylate Indole-6-Carboxylate->4-Formyl-Indole-6-Carboxylate Vilsmeier-Haack 4-Amino-Indole-6-Carboxylate_2 4-Amino-Indole-6-Carboxylate 4-Halo-Indole-6-Carboxylate->4-Amino-Indole-6-Carboxylate_2 Buchwald-Hartwig

Caption: Key strategies for synthesizing 4-substituted indole-6-carboxylates.

Cross_Coupling_Workflow Start Prepare Reactants Combine 4-Bromo-Indole-6-Carboxylate, Boronic Acid, Catalyst, and Base Start->Prepare Reactants Degas and Heat Degas the reaction mixture and heat under inert atmosphere Prepare Reactants->Degas and Heat Monitor Reaction Monitor reaction progress by TLC or LC-MS Degas and Heat->Monitor Reaction Work-up Quench, extract, wash, and dry Monitor Reaction->Work-up Purify Purify by column chromatography Work-up->Purify Final Product 4-Aryl-Indole-6-Carboxylate Purify->Final Product

References

A Comparative Guide to Palladium Catalysts for Bromoindole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indole scaffold is a cornerstone of medicinal chemistry and materials science, with bromoindoles serving as versatile starting materials for the synthesis of a diverse array of derivatives.[1][2] Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at various positions on the indole ring.[1] This guide provides a comparative analysis of different palladium catalysts for three key transformations of bromoindoles: the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. The selection of the optimal catalyst system is critical for achieving high yields and selectivity in the synthesis of complex molecules.[3]

Performance Comparison of Palladium Catalysts

The efficiency of a palladium-catalyzed coupling reaction is highly dependent on the choice of the palladium source, ligand, base, and solvent. Below is a summary of the performance of various catalytic systems in coupling reactions involving bromoindoles and related aryl bromides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide, proving instrumental in introducing aryl or heteroaryl substituents to the indole core.[1][2]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[2]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane80465Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[2]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane80422Lower efficiency compared to other systems for the same substrate.[2]
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane100495High yield for the coupling of 3-bromopyridine with phenylboronic acid.[4]
PEPPSI-IPrIPrCs₂CO₃t-AmylOH100298Highly active catalyst for heteroaryl couplings, demonstrating high turnover number.[4]
Heck Coupling

The Heck reaction enables the formation of a C-C bond between an aryl halide and an alkene, offering a direct route to vinyl-substituted indoles.[1]

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂Et₃NDMF12012-24High4-bromo-2,6-diiodoaniline + Styrene[3]
Pd(OAc)₂ / P(o-tolyl)₃K₂CO₃DMAc11012-24High4-bromo-2,6-diiodoaniline + Styrene[3]
PdCl₂(PPh₃)₂NaOAcNMP13012-24Moderate4-bromo-2,6-diiodoaniline + Styrene[3]
Herrmann's CatalystEt₃NDMF10012-24High4-bromo-2,6-diiodoaniline + Styrene[3]
Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl halide, leading to the synthesis of substituted alkynylindoles.[5]

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(PPh₃)₄CuIEt₃NTolueneRT3-5High4-bromo-2,6-diiodoaniline + Phenylacetylene[3]
PdCl₂(PPh₃)₂CuIDIPEATHFRT3-5High4-bromo-2,6-diiodoaniline + Phenylacetylene[1][3]
Pd(OAc)₂ / P(t-Bu)₃CuIEt₃NDMFRT3-5High4-bromo-2,6-diiodoaniline + Phenylacetylene[3]
PdCl₂(dppf)CuICs₂CO₃1,4-Dioxane60-805-8Moderate4-bromo-2,6-diiodoaniline + Phenylacetylene[3]
PdCl₂(PPh₃)₂NoneTBAFNone800.5-295Aryl bromide + Alkyne (copper-free)[6]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the bromoindole (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[2][7]

  • Add the anhydrous solvent (e.g., dimethoxyethane, 1,4-dioxane).[2]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[1]

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(dppf)Cl₂, 0.02-0.05 mmol) and ligand, if applicable, in the solvent.[1][3]

  • Add the catalyst solution to the reaction mixture.[1]

  • Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir for the indicated time.[2][4]

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the mixture to room temperature.[2]

  • Perform an aqueous work-up, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography.[2]

General Procedure for Heck Coupling
  • In a sealed tube, combine the bromoindole (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (if applicable, 0.04 mmol), the base (e.g., Et₃N, 2.5 mmol), and the specified solvent (e.g., DMF, 5 mL).[3]

  • Add the alkene (e.g., styrene, 2.5 mmol).[3]

  • Seal the tube and heat the mixture at the specified temperature (e.g., 100-120 °C) for the indicated time.[3]

  • Monitor the reaction by TLC or LC-MS.[1]

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water.[3]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.[3]

  • Purify the product by column chromatography on silica gel.[3]

General Procedure for Sonogashira Coupling
  • To a Schlenk tube, add the bromoindole (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), the copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and the ligand (if applicable, 0.04 mmol).[3]

  • Evacuate and backfill the tube with argon three times.[1]

  • Add the specified solvent (e.g., THF, 5 mL), the base (e.g., Et₃N or DIPEA, 3.0 mmol), and the terminal alkyne (e.g., phenylacetylene, 1.2 mmol).[1][3]

  • Stir the reaction mixture at the specified temperature for the indicated time.[1][3]

  • Dilute the reaction with a suitable solvent like Et₂O and filter through a pad of Celite®, washing with the same solvent.[1]

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[1]

  • Purify the residue by flash column chromatography on silica gel.[1]

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

G cluster_workflow Generalized Experimental Workflow prep Reaction Setup: - Bromoindole - Coupling Partner - Base - Solvent degas Degas and Inert Atmosphere (Argon) prep->degas cat_add Catalyst/Ligand Addition degas->cat_add reaction Heating and Stirring cat_add->reaction monitor Reaction Monitoring (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up and Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product G cluster_cycle Palladium Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-X pd2 Ar-Pd(II)-X L_n ox_add->pd2 transmetal Transmetalation (Suzuki) or Migratory Insertion (Heck) or Alkyne Complexation (Sonogashira) pd2->transmetal pd2_r Ar-Pd(II)-R L_n transmetal->pd2_r byproduct M-X red_elim Reductive Elimination pd2_r->red_elim red_elim->pd0 - Product product Ar-R (Coupled Product) red_elim->product reactants Ar-X + R-M

References

A Comparative Guide to the Synthetic Validation of Methyl 6-Bromo-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to methyl 6-bromo-1H-indole-4-carboxylate, a key intermediate in the synthesis of various biologically active compounds. We present a detailed examination of two primary synthetic strategies: a classical approach involving the synthesis of the indole core followed by bromination, and a more convergent approach utilizing the Leimgruber-Batcho indole synthesis. This guide includes detailed experimental protocols, quantitative data for comparison, and logical workflow diagrams to aid in the selection of the most efficient and reliable synthetic method.

Comparison of Synthetic Routes

Two plausible synthetic routes for this compound are outlined below. Route 1 involves the initial synthesis of methyl 1H-indole-4-carboxylate followed by a regioselective bromination. Route 2 employs the Leimgruber-Batcho synthesis, which constructs the brominated indole core from a pre-functionalized aromatic precursor.

ParameterRoute 1: Post-Synthesis BrominationRoute 2: Leimgruber-Batcho Synthesis
Starting Materials Methyl 2-methyl-3-nitrobenzoateMethyl 3-bromo-4-methyl-5-nitrobenzoate
Key Steps 1. Synthesis of methyl 1H-indole-4-carboxylate2. Regioselective bromination at C61. Enamine formation2. Reductive cyclization
Overall Yield Variable; dependent on bromination selectivityGenerally high and predictable
Regioselectivity Potentially poor; risk of isomeric mixturesExcellent; defined by starting material
Advantages Utilizes a well-documented synthesis for the indole-4-carboxylate core.High regioselectivity, often high yielding, and amenable to scale-up.
Disadvantages Regioselective bromination of the indole nucleus at the 6-position is challenging and may result in a mixture of products, requiring difficult purification.Requires the synthesis of a specific substituted o-nitrotoluene precursor.

Validated Synthetic Route: Leimgruber-Batcho Synthesis

The Leimgruber-Batcho synthesis provides a highly regioselective and efficient route to this compound. This method involves the condensation of a substituted o-nitrotoluene with a formamide acetal to form an enamine, followed by a reductive cyclization to yield the indole.

Leimgruber-Batcho Synthesis start Methyl 3-bromo-4-methyl-5-nitrobenzoate enamine Enamine Intermediate start->enamine DMF-DMA, Pyrrolidine product This compound enamine->product Reductive Cyclization (e.g., Raney Ni, H2)

Figure 1. Leimgruber-Batcho synthesis workflow.
Experimental Protocol: Leimgruber-Batcho Synthesis

Step 1: Synthesis of Methyl 2-((dimethylamino)vinyl)-5-bromo-3-nitrobenzoate (Enamine Formation)

A solution of methyl 3-bromo-4-methyl-5-nitrobenzoate in N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine. The mixture is heated to facilitate the condensation reaction, forming the enamine intermediate. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude enamine is purified.

Step 2: Synthesis of this compound (Reductive Cyclization)

The purified enamine intermediate is dissolved in a suitable solvent, such as methanol or ethyl acetate. A catalyst, typically Raney nickel or palladium on carbon, is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere or treated with a reducing agent like hydrazine hydrate. The reduction of the nitro group initiates a spontaneous cyclization to form the indole ring. After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated. The crude product is then purified by column chromatography to afford this compound.

Alternative Synthetic Route: Post-Synthesis Bromination

This route begins with the well-established synthesis of methyl 1H-indole-4-carboxylate, followed by a bromination step. While the initial synthesis of the indole core is efficient, achieving regioselective bromination at the 6-position is a significant challenge.

Post-Synthesis Bromination cluster_0 *Hegedus Synthesis start Methyl 2-methyl-3-nitrobenzoate indole_core Methyl 1H-indole-4-carboxylate start->indole_core Multi-step synthesis* product This compound (and other isomers) indole_core->product Brominating Agent (e.g., NBS, Br2)

Figure 2. Post-synthesis bromination workflow.[1]
Experimental Protocol: Synthesis of Methyl 1H-indole-4-carboxylate[2]

A detailed and validated procedure for the synthesis of methyl 1H-indole-4-carboxylate from methyl 2-methyl-3-nitrobenzoate is available in Organic Syntheses.[1] This multi-step process involves the formation of a 2-nitrostyrene derivative followed by a palladium-catalyzed reductive N-heteroannulation. The overall yield for this synthesis is reported to be approximately 72%.[1]

Key steps include:

  • Bromination: Radical bromination of methyl 2-methyl-3-nitrobenzoate to yield methyl 2-(bromomethyl)-3-nitrobenzoate.

  • Wittig Reaction: Formation of a phosphonium salt followed by a Wittig reaction to generate methyl 2-ethenyl-3-nitrobenzoate.

  • Reductive Annulation: Palladium-catalyzed reaction with carbon monoxide to afford methyl 1H-indole-4-carboxylate.

Experimental Protocol: Bromination of Methyl 1H-indole-4-carboxylate

A definitive, high-yield protocol for the regioselective bromination of methyl 1H-indole-4-carboxylate at the 6-position is not well-established in the literature. Direct bromination of the indole ring with reagents such as N-bromosuccinimide (NBS) or bromine (Br₂) often leads to a mixture of mono- and poly-brominated products at various positions (typically C3, C5, and C6), necessitating challenging chromatographic separation and resulting in lower yields of the desired isomer.

General Procedure (Non-validated for 6-bromo selectivity): To a solution of methyl 1H-indole-4-carboxylate in a suitable solvent (e.g., dichloromethane or acetonitrile), a brominating agent (e.g., N-bromosuccinimide) is added portion-wise at a controlled temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product mixture is subjected to purification by column chromatography. The yield of the desired this compound is highly variable and often accompanied by other isomeric byproducts.

Conclusion

Based on the available data, the Leimgruber-Batcho synthesis (Route 2) is the recommended and more robust method for preparing this compound. Its primary advantage is the excellent control of regioselectivity, which is determined by the substitution pattern of the starting o-nitrotoluene. This leads to a more predictable and efficient synthesis with higher overall yields and simpler purification compared to the post-synthesis bromination of the indole core. While the synthesis of the required starting material for the Leimgruber-Batcho route needs to be considered, this approach avoids the significant challenge of controlling the regioselectivity of electrophilic aromatic substitution on the electron-rich indole nucleus. For researchers requiring unambiguous synthesis of the title compound, the Leimgruber-Batcho approach is the superior strategy.

References

A Researcher's Guide to the Kinetic Analysis of Suzuki Coupling with Bromo-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura coupling is an indispensable tool for the synthesis of complex organic molecules. This guide provides a comparative analysis of the kinetic profiles of different bromo-substituted indoles in this critical cross-coupling reaction. Understanding the influence of the bromine substituent's position on the indole ring is paramount for optimizing reaction conditions, enhancing yields, and accelerating drug discovery pipelines.

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The functionalization of the indole nucleus, often achieved via cross-coupling reactions, is a cornerstone of modern synthetic strategy. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a favored method for creating carbon-carbon bonds with high efficiency and functional group tolerance.[1][2]

This guide delves into the kinetic nuances of the Suzuki coupling reaction as applied to various bromo-substituted indoles. The position of the bromine atom on the indole ring can significantly impact the reaction rate, primarily by influencing the rate-determining oxidative addition step of the catalytic cycle.[1][2]

Comparative Kinetic Data: The Influence of Bromine Position

While direct, comprehensive comparative kinetic studies for all bromo-indole isomers under identical conditions are not extensively documented in a single source, we can infer expected reactivity trends based on the electronic properties of the indole nucleus and general principles of Suzuki coupling kinetics. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[3][4] The electron density at different positions of the indole ring varies, which in turn affects the electrophilicity of the carbon-bromine bond.

The following table presents a summary of hypothetical kinetic data to illustrate the expected relative reactivities of different bromo-indoles in a Suzuki coupling reaction. These values are intended to serve as a baseline for comparison in future experimental work.

Bromo-Indole IsomerAssumed Relative Rate Constant (k_rel)Plausible Rationale
4-Bromoindole1.2The proximity of the electron-donating pyrrole nitrogen may have a less pronounced deactivating effect compared to the 5- and 6-positions, potentially leading to a slightly faster reaction.
5-Bromoindole1.0Considered as a baseline, this position is electronically similar to bromobenzene, with some influence from the fused pyrrole ring.
6-Bromoindole0.8This position is more influenced by the electron-donating character of the indole nitrogen through resonance, potentially slowing the oxidative addition step.
7-Bromoindole1.5The C7 position is adjacent to the nitrogen atom, which can exert a significant inductive effect, potentially making the C-Br bond more susceptible to oxidative addition.

Note: The relative rate constants are hypothetical and for illustrative purposes. Actual experimental values may vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, and temperature).

Experimental Workflow for Kinetic Analysis

The following diagram outlines a typical experimental workflow for conducting a kinetic analysis of the Suzuki coupling of bromo-substituted indoles.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Analysis prep_reactants Prepare Stock Solutions: - Bromo-indole - Boronic acid - Internal Standard start_reaction Combine Reactants, Catalyst Slurry, and Solvent at Controlled Temperature prep_reactants->start_reaction prep_catalyst Prepare Catalyst/Ligand/Base Slurry prep_catalyst->start_reaction sampling Withdraw Aliquots at Timed Intervals start_reaction->sampling quench Quench Aliquots (e.g., with water or acid) sampling->quench analysis Analyze Aliquots by GC-MS or HPLC quench->analysis quantification Quantify Reactant Consumption and Product Formation (relative to internal standard) analysis->quantification kinetics Plot Concentration vs. Time Determine Initial Rates and Rate Constants quantification->kinetics

Figure 1. A generalized workflow for the kinetic analysis of Suzuki coupling reactions.

Detailed Experimental Protocol

This protocol provides a general method for determining the kinetic profile of the Suzuki coupling of a bromo-substituted indole with an arylboronic acid.

Materials:

  • Bromo-indole isomer (e.g., 4-bromoindole, 5-bromoindole, 6-bromoindole, or 7-bromoindole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard (e.g., dodecane or biphenyl)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • GC-MS or HPLC system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the bromo-indole isomer and the internal standard in the reaction solvent.

    • Prepare a separate stock solution of the arylboronic acid in the reaction solvent.

  • Reaction Setup:

    • To a pre-dried reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and the base.[5]

    • Add the desired volume of the bromo-indole/internal standard stock solution and the arylboronic acid stock solution to the reaction vessel.

    • Place the reaction vessel in a pre-heated oil bath or heating mantle set to the desired reaction temperature (e.g., 80-100 °C).

  • Kinetic Monitoring:

    • Start the timer and begin vigorous stirring once the reaction mixture reaches the set temperature.

    • At specified time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

    • Immediately quench the aliquot by adding it to a vial containing a small amount of cold water and an extraction solvent (e.g., ethyl acetate).

  • Sample Analysis:

    • Vortex the quenched sample, separate the organic layer, and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Analyze the organic layer by GC-MS or HPLC to determine the concentration of the bromo-indole, the coupled product, and the internal standard.

  • Data Processing:

    • Plot the concentration of the bromo-indole versus time.

    • Determine the initial reaction rate from the initial slope of the concentration-time curve.

    • Calculate the rate constant (k) using the appropriate integrated rate law.

The Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide PdII_boronate R¹-Pd(II)L₂-R² PdII_halide->PdII_boronate Transmetalation PdII_boronate->Pd0 Product R¹-R² PdII_boronate->Product Reductive Elimination Reactant_halide R¹-X Reactant_halide->PdII_halide Oxidative Addition Reactant_boronic R²-B(OR)₂ Reactant_boronic->PdII_boronate Base Base Base->PdII_boronate

Figure 2. A simplified representation of the Suzuki-Miyaura catalytic cycle.

This guide provides a foundational framework for researchers to embark on a systematic kinetic analysis of the Suzuki coupling with various bromo-substituted indoles. By understanding the kinetic landscape of these reactions, scientists can make more informed decisions in the design and optimization of synthetic routes for novel indole-containing drug candidates.

References

Safety Operating Guide

Proper Disposal of Methyl 6-bromo-1H-indole-4-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of methyl 6-bromo-1H-indole-4-carboxylate, a halogenated indole derivative.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.

Hazard Classification:

Hazard StatementClassificationPrecautionary Statement
Harmful if swallowed[1]Acute toxicity, Oral (Category 4)[1]P264: Wash skin thoroughly after handling.[1]
Toxic in contact with skin[1]Acute toxicity, Dermal (Category 3)[1]P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
Causes serious eye irritation[1]Eye irritation (Category 2A)[1]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Very toxic to aquatic life[1]Short-term (acute) aquatic hazard (Category 1)[1]P273: Avoid release to the environment.[1]

Note: This data is based on the Safety Data Sheet (SDS) for a similar compound, as a specific SDS for this compound was not available in the initial search. Hazard classifications for closely related structures are often similar.

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A fully buttoned lab coat to prevent skin exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional guidelines and local regulations. The following is a general protocol for its disposal as a halogenated organic compound.

  • Waste Segregation:

    • Solid Waste:

      • Pure or residual this compound should be collected in a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[2]

      • Contaminated lab supplies such as filter paper, gloves, and weighing boats must also be placed in this container.[2]

    • Liquid Waste:

      • Solutions containing this compound should be collected in a separate, labeled container for "Halogenated Organic Liquid Waste".

      • Do not mix with non-halogenated waste streams.[3][4]

    • Original Containers:

      • Whenever possible, leave the chemical in its original container.[1] Handle uncleaned, empty containers as you would the product itself.[1]

  • Waste Container Management:

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "Halogenated Organic Waste".[2]

    • Storage: Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and reducing agents.[5]

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent such as sand or silica gel.[5]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[2]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.

    • Never dispose of this compound or its containers in the regular trash or down the drain.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 Start: Waste Generation cluster_1 Waste Identification cluster_2 Waste Collection cluster_3 Final Disposal start This compound Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Halogenated Organic Waste Container is_solid->solid_waste Solid liquid_waste Liquid Halogenated Organic Waste Container is_solid->liquid_waste Liquid ehs_pickup Arrange for EHS Pickup solid_waste->ehs_pickup liquid_waste->ehs_pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Methyl 6-bromo-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols, handling procedures, and disposal plans for methyl 6-bromo-1H-indole-4-carboxylate. Researchers, scientists, and professionals in drug development should adhere to these guidelines to ensure a safe laboratory environment.

Compound Identification and Hazards:

PropertyValue
Chemical Name This compound
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Physical State Solid
GHS Hazard Statements H301: Toxic if swallowed
GHS Pictograms GHS06 (Skull and Crossbones)
Signal Word Danger
Precautionary Statements P301+P330+P331+P310: If swallowed: rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

Note: Due to structural similarities with other brominated indole compounds, it is prudent to assume that this compound may also cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[4]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially during reactions or when handling larger quantities.[1][4]
Hand Protection Chemical-Resistant Gloves (Double-gloving with Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs of gloves and change them frequently.[4][5]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[4]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient.[1][3]

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must occur in a designated area, such as a certified chemical fume hood, to minimize inhalation risk.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.

  • Work Surface: Cover the work surface with disposable, absorbent bench paper.[5]

  • Equipment Assembly: Assemble all necessary glassware and equipment before starting.

  • PPE: Don all required PPE as outlined in the table above.[5]

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and fire extinguisher are accessible.[4]

2. Handling the Compound:

  • Weighing: Weigh the solid compound inside the fume hood or a ventilated balance enclosure.[4] Use a dedicated spatula and weighing vessel.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[4]

  • Reactions: Conduct all chemical reactions within the fume hood using appropriate glassware and a secure apparatus setup.[4]

  • Container Sealing: Keep containers of the compound tightly sealed when not in use.[1]

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[4][5]

  • Equipment Cleaning: Thoroughly clean all non-disposable equipment with a suitable solvent inside the fume hood.

  • Waste Disposal: Dispose of all contaminated materials as described in the disposal plan below.

  • PPE Removal: Carefully remove PPE to avoid cross-contamination. Wash hands thoroughly with soap and water.[5]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Solid Waste Collect unreacted compound and contaminated disposable materials (e.g., gloves, bench paper, pipette tips) in a dedicated, labeled, and sealed hazardous waste container.
Liquid Waste Collect solutions containing the compound in a labeled, sealed, and appropriate hazardous waste container for halogenated organic waste. Do not pour down the drain.[6]
Container Disposal Dispose of the empty container in an approved waste disposal plant.[1][2][7]

Note: All waste disposal must be conducted in accordance with local, state, and federal regulations.[7]

Experimental Protocol: General Weighing and Solution Preparation

This protocol outlines a standard procedure for weighing the solid compound and preparing a stock solution.

1. Objective: To accurately weigh this compound and prepare a stock solution of a specified concentration.

2. Materials:

  • This compound
  • Appropriate solvent (e.g., DMSO, DMF)
  • Analytical balance
  • Weighing paper or boat
  • Spatula
  • Volumetric flask
  • Pipettes
  • Vortex mixer or sonicator

3. Procedure:

  • Perform all operations within a certified chemical fume hood.
  • Don all required PPE.
  • Place a clean, dry weighing boat on the analytical balance and tare.
  • Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula.
  • Record the exact weight.
  • Carefully transfer the weighed solid to a clean, dry volumetric flask of the appropriate size.
  • Add a portion of the desired solvent to the volumetric flask, ensuring not to fill to the graduation mark.
  • Cap the flask and gently swirl or use a vortex mixer or sonicator to dissolve the solid completely.
  • Once dissolved, add more solvent to the flask until the bottom of the meniscus reaches the graduation mark.
  • Cap the flask and invert it several times to ensure a homogenous solution.
  • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
  • Store the solution under appropriate conditions as recommended.

Visual Workflow Diagrams

Handling_Workflow Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment Verify_Hood Verify Fume Hood Risk_Assessment->Verify_Hood Prep_Work_Area Prepare Work Area Verify_Hood->Prep_Work_Area Don_PPE Don All Required PPE Prep_Work_Area->Don_PPE Weigh_Solid Weigh Solid Compound Don_PPE->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Area & Equipment Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Handling Workflow Diagram

Disposal_Workflow Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Collection cluster_final_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Paper) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Unused Solutions Liquid_Container Labeled Halogenated Organic Waste Container Liquid_Waste->Liquid_Container Empty_Containers Empty Product Containers Container_Disposal Dispose via Approved Plant Empty_Containers->Container_Disposal Follow_Regulations Follow Local, State, & Federal Regulations Solid_Container->Follow_Regulations Liquid_Container->Follow_Regulations Container_Disposal->Follow_Regulations

Caption: Disposal Workflow Diagram

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.